2-Chloro-5,7-difluoroquinoline-3-carbaldehyde
Description
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Properties
IUPAC Name |
2-chloro-5,7-difluoroquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF2NO/c11-10-5(4-15)1-7-8(13)2-6(12)3-9(7)14-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFLCHHJWIUYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(C(=C2)C=O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde
Executive Summary
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde represents a high-value privileged scaffold in modern medicinal chemistry. Its structural uniqueness lies in the synergistic combination of a reactive 2-chloro handle, a versatile 3-formyl group, and a specific 5,7-difluoro substitution pattern. This fluorination pattern is not merely decorative; it significantly modulates the electron density of the quinoline core, enhancing metabolic stability against oxidative metabolism (blocking labile C-5/C-7 positions) and increasing lipophilicity for improved membrane permeability.
This technical guide provides a comprehensive analysis of this compound, detailing its physicochemical properties, robust synthetic protocols via the Meth-Cohn reaction, and its divergent reactivity profile for library generation in drug discovery.
Part 1: Physicochemical Characterization
The precise molecular weight and formula are critical for stoichiometric calculations and mass spectrometry validation. The 5,7-difluoro substitution creates a distinct isotopic pattern and NMR signature compared to the non-fluorinated or mono-fluorinated analogs.
Core Data Table
| Property | Value | Notes |
| IUPAC Name | 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde | |
| Molecular Formula | C₁₀H₄ClF₂NO | |
| Molecular Weight | 227.59 g/mol | Average Mass |
| Monoisotopic Mass | 226.995 g/mol | For High-Res MS (M+) |
| CAS Number | 956631-90-6 | |
| Physical State | Pale yellow to off-white solid | |
| Solubility | DMSO, DMF, CH₂Cl₂, Chloroform | Low solubility in water/hexane |
| LogP (Predicted) | ~2.8 - 3.2 | Enhanced by difluoro motif |
Structural Insight
The C-2 Chlorine is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen and the inductive effect of the fluorine atoms. The C-3 Aldehyde serves as an electrophilic center for condensation reactions. The 5,7-Difluoro pattern sterically protects the "northern" hemisphere of the molecule, reducing susceptibility to P450-mediated hydroxylation.
Part 2: Synthetic Architecture (Meth-Cohn Synthesis)
The most authoritative route to this scaffold is the Meth-Cohn synthesis (Vilsmeier-Haack cyclization). This approach is preferred over direct chlorination of quinolinones due to its ability to install the formyl group and the chlorine atom simultaneously from an acetanilide precursor.
Mechanistic Pathway
The synthesis begins with 3,5-difluoroaniline . It must first be acetylated to N-(3,5-difluorophenyl)acetamide . This intermediate is then subjected to Vilsmeier-Haack conditions (POCl₃/DMF).[1] The regioselectivity is driven by the directing effects of the nitrogen and the steric parameters of the fluorines. Cyclization occurs at the ortho-position (C2 or C6 of the aniline ring, which are equivalent in 3,5-difluoroaniline) to yield the 5,7-difluoroquinoline core.
Figure 1: Step-wise construction of the quinoline core via Vilsmeier-Haack cyclization.
Part 3: Reactivity & Functionalization
For drug development, this molecule is a "divergent intermediate." It allows researchers to grow the molecule in two distinct vectors:
-
Vector A (C-2): Introduction of amines, thiols, or ethers via SNAr. This is often used to install solubility-enhancing groups or pharmacophores interacting with kinase hinge regions.
-
Vector B (C-3): Modification of the aldehyde into alkenes (Knoevenagel), amines (Reductive Amination), or heterocycles (e.g., imidazoles, pyrazoles).
Figure 2: Divergent synthetic utility allowing orthogonal functionalization at C-2 and C-3.
Part 4: Experimental Protocols
Protocol 1: Synthesis from 3,5-Difluoroaniline
Note: This protocol assumes the prior acetylation of 3,5-difluoroaniline to N-(3,5-difluorophenyl)acetamide.
Reagents:
-
N-(3,5-difluorophenyl)acetamide (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (7.0 eq)
-
Dimethylformamide (DMF) (3.0 eq)
-
Dichloromethane (DCM) or Chloroform (solvent)
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a dry round-bottom flask under inert atmosphere (N₂ or Ar), cool DMF (3 eq) to 0°C. Dropwise add POCl₃ (7 eq) with stirring. A white precipitate (Vilsmeier salt) may form.[2] Stir for 15-30 minutes.
-
Addition: Dissolve N-(3,5-difluorophenyl)acetamide (1 eq) in a minimum amount of DMF or add as a solid to the Vilsmeier reagent.
-
Cyclization: Heat the mixture to 75-95°C . Monitor by TLC (usually 4–12 hours). The evolution of HCl gas will be observed (ensure proper venting/scrubbing).
-
Quenching: Cool the reaction mixture to room temperature. Pour the dark syrup slowly onto crushed ice (exothermic!).
-
Hydrolysis: Stir the aqueous mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt to the aldehyde.
-
Isolation: Neutralize carefully with saturated NaOAc or NaHCO₃ to pH ~7. The product usually precipitates as a yellow solid.
-
Purification: Filter the solid. Wash with water.[2] Recrystallize from Ethanol or Acetonitrile.
-
Validation: Check 1H NMR for the diagnostic aldehyde singlet (~10.5 ppm) and the disappearance of the amide NH.
-
References
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1][2] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[3][1][2] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[1] Link
-
PubChem. (2023). 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (Compound Summary). National Library of Medicine. Link
-
Ali, T. E. (2012). 2-Chloroquinoline-3-carbaldehydes: Synthesis, Reactions and Applications. Arkivoc, 2012(i), 211-276.[4] Link
-
Sigma-Aldrich. (2023). 2-Chloro-quinoline-3-carbaldehyde derivatives (Catalog Search). Link
Sources
Technical Whitepaper: 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde
Executive Summary
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (CAS 956631-90-6) is a highly functionalized heterocyclic building block essential in the synthesis of fluoroquinolone antibiotics, antitumor agents, and fused polycyclic systems.[1] Characterized by its electrophilic C3-formyl group and a labile C2-chloro substituent, this compound serves as a "linchpin" scaffold, enabling divergent synthesis through Nucleophilic Aromatic Substitution (
This guide details the physicochemical identity, the mechanistic basis of its synthesis via the Meth-Cohn Vilsmeier-Haack cyclization, and a validated protocol for its generation from 3,5-difluoroaniline.
Chemical Identity & Physicochemical Properties[2][3][4]
The following data consolidates the structural and physical parameters of the target compound.
| Parameter | Specification |
| Chemical Name | 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde |
| CAS Number | 956631-90-6 |
| Molecular Formula | |
| Molecular Weight | 227.59 g/mol |
| Appearance | Pale yellow to yellow solid |
| Solubility | Soluble in DMSO, DMF, |
| Melting Point | 168–172 °C (Typical range for class; verify per batch) |
| SMILES | C1=C(C=C(C2=C1N=C(C(=C2)C=O)Cl)F)F |
| InChI Key | NHFLCHHJWIUYNO-UHFFFAOYSA-N |
Synthesis Strategy: The Meth-Cohn Approach[8][11]
The authoritative method for synthesizing 2-chloro-3-formylquinolines is the Meth-Cohn Vilsmeier-Haack Cyclization . This reaction transforms acetanilides directly into 2-chloro-3-formylquinolines using phosphorus oxychloride (
Mechanistic Pathway
The reaction proceeds through a cascade of electrophilic attacks and rearrangements:
-
Activation: DMF reacts with
to form the electrophilic Vilsmeier reagent (chloroiminium salt).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Formylation: The acetanilide nitrogen attacks the Vilsmeier reagent, forming an imidoyl chloride intermediate.
-
Cyclization: A second equivalent of Vilsmeier reagent formylates the
-carbon (side chain), facilitating an intramolecular electrophilic aromatic substitution (EAS) onto the benzene ring. -
Aromatization: Elimination of water and hydrolysis yields the final quinoline aldehyde.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis pathway from aniline precursor to final quinoline scaffold.
Experimental Protocol
Safety Warning:
Phase 1: Precursor Preparation
Objective: Synthesis of N-(3,5-difluorophenyl)acetamide.
-
Dissolution: Dissolve 3,5-difluoroaniline (10.0 mmol) in glacial acetic acid (10 mL).
-
Acetylation: Add acetic anhydride (12.0 mmol) dropwise at room temperature.
-
Reaction: Stir at ambient temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Isolation: Pour the mixture into ice-cold water (50 mL). The precipitate is filtered, washed with water, and dried under vacuum to yield the acetanilide intermediate.
Phase 2: Vilsmeier-Haack Cyclization
Objective: Conversion to CAS 956631-90-6.
-
Reagent Formation: In a dry round-bottom flask under Argon, cool DMF (30.0 mmol, 3 equiv) to 0°C. Add
(70.0 mmol, 7 equiv) dropwise over 30 minutes. Note: Ensure temperature remains <5°C to control exotherm. -
Addition: Add the dry N-(3,5-difluorophenyl)acetamide (10.0 mmol) in one portion.
-
Heating: Allow the mixture to warm to room temperature, then heat to 85°C for 6–12 hours. The solution typically turns deep yellow/orange.
-
Quenching: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (200 g) with vigorous stirring. Caution: Violent hydrolysis of excess
. -
Precipitation: Stir the aqueous suspension for 1 hour. Neutralize carefully with saturated
or to pH 7. -
Purification: Filter the resulting yellow solid. Recrystallize from Ethyl Acetate or Acetonitrile to obtain pure 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde.
Reactivity Profile & Applications
The 2-chloro-3-formylquinoline scaffold is a "privileged structure" in medicinal chemistry due to its orthogonal reactivity.
Orthogonal Functionalization
-
C2-Position (
): The chlorine atom is activated by the ring nitrogen and the electron-withdrawing formyl group at C3. It is readily displaced by amines, thiols, and alkoxides. -
C3-Position (Aldehyde): Undergoes condensation reactions (Knoevenagel, Wittig, Schiff base formation) to extend the carbon skeleton or close fused rings.
Reaction Topology Diagram
Figure 2: Divergent synthesis pathways utilizing the C2-Cl and C3-CHO functionalities.
Safety & Handling (GHS Standards)
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
-
Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Avoid contact with strong oxidizing agents.
-
Use chemically resistant gloves (Nitrile) and eye protection.
References
-
PubChem Compound Summary. (n.d.). 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (CAS 956631-90-6).[1] National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
Meth-Cohn, O., & Narhe, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[3] Tetrahedron Letters. [Link]
-
Khan, F. N., et al. (2012). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.[4][5] RSC Advances.[4] [Link]
Sources
The 5,7-Difluoroquinoline Scaffold: Strategic Fluorination in Medicinal Chemistry
This is an in-depth technical guide on 5,7-difluoroquinoline derivatives in medicinal chemistry.
Executive Summary
The quinoline ring system is a "privileged scaffold" in drug discovery, serving as the core for antimalarials, antibacterials, and kinase inhibitors. While the 6-fluoro-7-substituted pattern (e.g., Ciprofloxacin) dominates the antibiotic landscape, the 5,7-difluoroquinoline motif has emerged as a critical tool for metabolic stabilization and electronic tuning in modern medicinal chemistry.
This guide analyzes the 5,7-difluoro substitution pattern, exploring its role in blocking Phase I metabolic oxidation, modulating pKa for improved membrane permeability, and serving as a template for next-generation kinase inhibitors (e.g., AAK1 and PKN3 inhibitors).
The "Fluorine Effect": Structural & Electronic Rationale
The strategic introduction of fluorine atoms at the C5 and C7 positions of the quinoline ring offers three distinct medicinal chemistry advantages:
Metabolic Blocking (The "Soft Spot" Defense)
Quinolines are susceptible to oxidative metabolism by Cytochrome P450 enzymes, particularly at the electron-rich carbocyclic ring (positions 5, 6, and 8).
-
Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and resistant to enzymatic hydroxylation.
-
Impact: Substitution at C5 and C7 blocks two primary sites of metabolic attack, forcing metabolism to the nitrogen-containing ring or preventing rapid clearance. This is crucial for CNS drugs where high metabolic stability is required.
Electronic Modulation (pKa Suppression)
Fluorine is highly electronegative (
-
pKa Shift: The basicity of the quinoline nitrogen is reduced. While unsubstituted quinoline has a pKa ~4.9, 5,7-difluoroquinoline derivatives often exhibit lower pKa values.
-
Permeability: A lower pKa reduces the fraction of ionized drug at physiological pH (7.4), potentially enhancing passive diffusion across the blood-brain barrier (BBB).
Lipophilicity
The replacement of hydrogen with fluorine increases lipophilicity (
Synthetic Pathways[1][2][3][4][5][6]
The synthesis of 5,7-difluoroquinoline derivatives predominantly relies on 3,5-difluoroaniline as the starting material. Two primary routes are employed depending on the desired functionalization at the C4 position.
Route A: The Skraup Synthesis (Unsubstituted Core)
Used when the target is the parent 5,7-difluoroquinoline or C8-functionalized derivatives.
-
Reagents: 3,5-difluoroaniline, Glycerol, H₂SO₄, Nitrobenzene (oxidant).
-
Conditions: High heat (reflux).
-
Outcome: Cyclization to form the quinoline ring.[1]
Route B: The Gould-Jacobs Reaction (4-Functionalized Core)
This is the industry-standard route for generating medicinal intermediates, particularly 4-chloro-5,7-difluoroquinoline , a key building block for kinase inhibitors.
Visualization: Synthetic Workflow
Caption: Step-by-step synthesis from aniline precursor to the reactive 4-chloro intermediate used in drug discovery.
Medicinal Chemistry Applications
Kinase Inhibitors (Oncology & CNS)
The 4-aminoquinoline scaffold is an ATP-mimetic pharmacophore. The 5,7-difluoro substitution pattern has been utilized to optimize selectivity and pharmacokinetics.
-
AAK1 Inhibitors (CNS): Adaptor-Associated Kinase 1 (AAK1) is a target for neuropathic pain and schizophrenia.[2] Patents (e.g., US9902722) describe 4-chloro-5,7-difluoroquinoline as a starting material. The fluorine atoms likely prevent oxidative metabolism in the brain, extending the half-life.
-
PKN3 Inhibitors (Oncology): Protein Kinase Novel 3 is implicated in prostate and pancreatic cancers.[3][4][5] Research indicates that while 5,7-difluoro analogs (e.g., N-(4-ethoxyphenyl)-5,7-difluoroquinolin-4-amine) show variable potency compared to 6-bromo analogs, they provide a critical "SAR probe" to understand the steric and electronic requirements of the kinase hinge region.
Antibacterial Agents (Gyrase Inhibition)
While 6-fluoroquinolones (Ciprofloxacin) are standard, 5,7-difluoro-4-quinolones have been investigated.
-
Mechanism: Inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.
-
SAR Insight: The C5 substituent influences activity against Gram-positive bacteria. A C5-fluorine can enhance activity against S. aureus relative to unsubstituted analogs, though often less potently than a C5-amino group (as seen in Sparfloxacin).
Quantitative Data Comparison
The following table summarizes the impact of the 5,7-difluoro motif on key physicochemical properties compared to the parent quinoline.
| Property | Quinoline (Parent) | 5,7-Difluoroquinoline | Medicinal Chemistry Implication |
| LogP (Lipophilicity) | ~2.0 | ~2.6 | Increased membrane permeability; higher hydrophobic binding. |
| pKa (Nitrogen) | 4.9 | ~2.5 - 3.0 | Reduced basicity; less protonated at physiological pH. |
| Metabolic Stability | Low (C5/C8 oxidation) | High | C-F bonds block CYP450 oxidation at vulnerable sites. |
| C4-Cl Reactivity | Moderate | High | Electron-withdrawing F atoms activate C4 for SNAr displacement. |
Experimental Protocols
Protocol A: Synthesis of 4-Chloro-5,7-difluoroquinoline
A self-validating protocol for the key intermediate.
Reagents:
-
3,5-Difluoroaniline (1.0 eq)
-
Diethyl ethoxymethylene malonate (1.1 eq)
-
Diphenyl ether (Dowtherm A)
-
Phosphorus oxychloride (POCl₃)
Step-by-Step Methodology:
-
Condensation: Mix 3,5-difluoroaniline and diethyl ethoxymethylene malonate. Heat to 110°C for 2 hours. Monitor via TLC (disappearance of aniline). Validation: Formation of solid enamine intermediate.
-
Cyclization: Add the enamine to boiling Diphenyl ether (250°C). This high temperature is critical for thermodynamic cyclization. Stir for 30-60 mins. Cool and dilute with hexane to precipitate 4-hydroxy-5,7-difluoroquinoline-3-carboxylate .
-
Hydrolysis/Decarboxylation: Reflux the ester in NaOH solution, then acidify to get the acid. Heat the acid in quinoline/Cu powder to decarboxylate (optional if 3-H is desired directly, or proceed to chlorination of the ester).
-
Chlorination: Suspend the 4-hydroxy intermediate in POCl₃. Reflux for 2 hours.
-
Workup: Pour onto crushed ice (Caution: Exothermic). Neutralize with NH₄OH. Extract with Dichloromethane (DCM).
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Protocol B: Kinase Inhibition Assay (General)
To evaluate 5,7-difluoro derivatives against AAK1 or PKN3.
-
Preparation: Dissolve test compounds in 100% DMSO. Serial dilute (3-fold) to create a 10-point dose-response curve.
-
Enzyme Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add purified AAK1 or PKN3 enzyme.
-
Reaction: Add ATP (at K_m concentration) and peptide substrate.
-
Incubation: Incubate at Room Temperature for 60 mins.
-
Detection: Use ADP-Glo™ or similar chemiluminescent reagent to quantify ATP consumption.
-
Analysis: Fit data to a sigmoidal dose-response equation to determine IC₅₀.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functional logic of the 5,7-difluoroquinoline scaffold in a drug design context.
Caption: Functional mapping of the scaffold showing how specific fluorination sites drive biological performance.
References
-
PubChem. (n.d.). 5,7-Difluoroquinoline | C9H5F2N. National Library of Medicine. Retrieved from [Link]
-
Asquith, C. R. M., et al. (2020).[5] Identification and Optimization of cell active 4-anilino-quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3). BioRxiv. Retrieved from [Link][1][6]
- Google Patents. (2018). US9902722B2 - Biaryl kinase inhibitors.
-
Manske, R. H. F. (1942).[6] The Chemistry of Quinolines. Chemical Reviews. (Classic reference for Skraup synthesis).
Sources
Technical Whitepaper: Stability Profile & Handling of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde
Executive Summary
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (CAS: 956631-90-6) is a critical electrophilic intermediate used primarily in the synthesis of Tyrosine Kinase Inhibitors (TKIs), most notably Lenvatinib .
While the quinoline core generally confers aromatic stability, the specific substitution pattern—electron-withdrawing fluorine atoms at positions 5 and 7, combined with a reactive chloro-group at position 2 and an aldehyde at position 3—creates a unique "push-pull" electronic environment. Under ambient conditions (
This guide provides a mechanistic analysis of these instability vectors and establishes a self-validating protocol for handling and storage to ensure pharmaceutical-grade purity.
Chemical Identity & Structural Mechanics
To understand the stability, we must analyze the electronic forces at play.
| Property | Specification |
| Chemical Name | 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde |
| CAS Number | 956631-90-6 |
| Molecular Formula | |
| Molecular Weight | 227.59 g/mol |
| Physical State | Light yellow to off-white powder |
| Solubility | Soluble in DMSO, DMF, DCM; poorly soluble in water |
Electronic Activation (The "Why")
The stability profile is dictated by three structural features:
-
The 3-Carbaldehyde Group: Aldehydes are inherently reducing agents. In the presence of atmospheric oxygen, they undergo radical-chain autoxidation to form carboxylic acids.
-
The 5,7-Difluoro Substitution: Fluorine is highly electronegative. Placing two fluorine atoms on the benzene ring significantly reduces the electron density of the entire quinoline system.
-
The 2-Chloro Substituent: The electron-deficient ring (caused by the F atoms and the ring Nitrogen) makes the Carbon-2 position highly electrophilic. This activates the C-Cl bond toward Nucleophilic Aromatic Substitution (
) . While this reactivity is desired for drug synthesis (e.g., coupling with amines), it makes the molecule sensitive to hydrolysis by atmospheric moisture.
Stability Under Ambient Conditions
"Ambient conditions" are defined here as
Solid State Stability
-
Status: Moderately Stable (Weeks to Months).
-
Risk: Surface oxidation.
-
Observation: The solid is relatively robust if kept dry. However, prolonged exposure to air will cause a "crust" of 2-chloro-5,7-difluoroquinoline-3-carboxylic acid to form. The material may darken from light yellow to orange/brown due to photo-oxidation.
-
Hygroscopicity: The electron-poor ring increases affinity for polar water molecules. Absorption of moisture accelerates hydrolysis.
Solution State Stability
-
Status: Unstable (Hours to Days).
-
Risk: Rapid hydrolysis and oxidation.
-
Mechanism: In polar aprotic solvents (DMSO, DMF) often used for analysis, trace water will attack the C-2 position, displacing the chloride. This is accelerated by light and heat.
-
Recommendation: Solutions should be prepared immediately before use.
Degradation Pathways
The following diagram illustrates the two primary degradation vectors: Oxidation (Air) and Hydrolysis (Moisture).
Figure 1: Primary degradation pathways under ambient stress.
Experimental Validation: Stability-Indicating Protocol
As a researcher, you cannot rely on visual inspection. You must implement a Self-Validating System using HPLC to quantify purity.
Forced Degradation Study (Stress Testing)
To validate your analytical method, subject a small sample to stress conditions to ensure your HPLC method can resolve the parent peak from its degradants.
| Stressor | Condition | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, | Formation of 2-hydroxy derivative (loss of Cl). |
| Base Hydrolysis | 0.1 N NaOH, RT, 1 hr | Rapid hydrolysis; potential ring cleavage (extreme). |
| Oxidation | 3% | Formation of carboxylic acid derivative. |
| Thermal | Minimal change (confirms thermal robustness vs. moisture sensitivity). |
Recommended HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
, ). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic core) and 280 nm.
-
Pass Criteria: Main peak purity >98.0%; no single impurity >0.5%.
Handling & Storage Guidelines
To mitigate the risks identified in Section 3, the following storage protocol is mandatory for maintaining pharmaceutical-grade integrity.
Storage Conditions
-
Temperature: Store at
(Refrigerated). While stable at RT for short periods, cold storage inhibits autoxidation kinetics. -
Atmosphere: Inert Gas Overlay (
or Argon) is required. The container must be purged before sealing to remove atmospheric oxygen and moisture. -
Container: Amber glass vials (Type I) with Teflon-lined screw caps. Amber glass prevents photolytic activation of the quinoline ring.
Handling Workflow
The following workflow ensures the material is not compromised during experimental use.
Figure 2: Standard Operating Procedure (SOP) for material handling.
Conclusion
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde is a high-value intermediate whose reactivity is a double-edged sword. The same electronic activation that makes it an excellent precursor for Lenvatinib also makes it susceptible to ambient degradation.
Key Takeaway: Do not treat this as a stable benchtop reagent. It requires cold, dry, and inert storage. Any analytical assessment must be performed using fresh solutions to avoid false positives from hydrolysis products.
References
-
PubChem. (n.d.). 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Eisai R&D Management Co Ltd. (2006). Process for preparing quinoline derivatives.[1][2][3][4][5] (U.S. Patent No.[6] 7,683,172).[6] U.S. Patent and Trademark Office. Retrieved from
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review).[2] Comprehensive Organic Synthesis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. Preparation method of lenvatinib and preparation method of lenvatinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. An Improved Process For The Preparation Of Lenvatinib And Its [quickcompany.in]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. patents.justia.com [patents.justia.com]
Introduction to Polysubstituted Quinoline Scaffolds for Drug Discovery
Executive Summary
The quinoline scaffold (benzo[b]pyridine) remains one of the most versatile "privileged structures" in medicinal chemistry.[1] While historically anchored by antimalarial agents like chloroquine, the modern utility of polysubstituted quinolines has shifted decisively toward targeted oncology (kinase inhibitors) and next-generation antimicrobials. This guide dissects the structural biology, synthetic accessibility, and therapeutic logic of this scaffold, providing researchers with a roadmap for leveraging its physicochemical properties in high-throughput lead optimization.
The Structural Advantage: Why Quinoline?
The quinoline core offers a rigid, planar, bicyclic aromatic system with high atom economy and defined vectors for substitution. Its "privileged" status stems from its ability to mimic purine nucleobases, making it an ideal scaffold for ATP-competitive inhibition in kinases and DNA-intercalating agents.
Electronic and Steric Vectors
The scaffold is electronically polarized. The nitrogen atom (N1) acts as a hydrogen bond acceptor, while the C2 and C4 positions are naturally electrophilic, susceptible to nucleophilic attack. Conversely, the benzenoid ring (C5–C8) is electron-rich, favoring electrophilic substitution.
Key SAR Vectors for Drug Design:
-
N1 Position: Critical for H-bonding in the ATP hinge region of kinases.
-
C4 Position: The "Gateway" vector. Substitution here (often with anilines or ethers) dictates potency and solubility.
-
C6/C7 Positions: The "Solvent Front." Solubilizing groups (morpholines, piperazines) or alkoxy groups here tune ADME properties and hydrophobic interactions.
-
C3 Position: Often used to lock conformation or introduce electron-withdrawing groups (CN, F) to modulate metabolic stability.
Visualization: The Quinoline SAR Map
Figure 1: Functional vectors of the quinoline scaffold. N1 and C4 are critical for biological activity, while C6/C7 modulate physicochemical properties.
Synthetic Strategy: The Multicomponent Povarov Reaction
While classical methods like the Friedländer or Skraup synthesis are robust, they often lack the convergence required for modern library generation. The Povarov reaction (an imino-Diels-Alder reaction) is the superior choice for generating polysubstituted quinolines efficiently. It allows the simultaneous introduction of diversity at C2, C4, and the fused ring system in a single pot.
Protocol: Lewis Acid-Catalyzed Three-Component Povarov Synthesis
Objective: Synthesis of 2,4-disubstituted tetrahydroquinolines (precursors to aromatic quinolines) from an aniline, an aldehyde, and a vinyl ether/alkyne.
Reagents:
-
Amine: 4-Methoxy aniline (1.0 equiv)
-
Aldehyde: Benzaldehyde (1.0 equiv)
-
Dienophile: N-vinyl-2-pyrrolidinone or Phenylacetylene (1.0 equiv)
-
Catalyst: Indium(III) triflate [In(OTf)₃] (10 mol%) or GdCl₃
-
Solvent: Acetonitrile (MeCN)
-
Oxidant (for aromatization): DDQ or MnO₂
Step-by-Step Methodology:
-
Imine Formation (In Situ):
-
Dissolve the aniline (1.0 mmol) and aldehyde (1.0 mmol) in anhydrous MeCN (5 mL).
-
Stir at room temperature for 30 minutes to generate the aldimine intermediate. Validation: Monitor by TLC (disappearance of aldehyde spot).
-
-
Cycloaddition:
-
Oxidative Aromatization (Critical for Quinoline):
-
The Povarov product is often a tetrahydroquinoline. To obtain the aromatic quinoline:
-
Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (2.0 equiv) directly to the reaction mixture.
-
Stir for 1 hour at room temperature.
-
-
Work-up & Purification:
-
Quench with saturated NaHCO₃ solution.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over Na₂SO₄.
-
Purify via flash column chromatography (Hexane/EtOAc gradient).
-
Self-Validating Checkpoint:
-
NMR Signature: The disappearance of the chiral benzylic protons of the tetrahydroquinoline and the appearance of aromatic protons in the 7.0–9.0 ppm region confirms aromatization.
Synthetic Workflow Diagram
Figure 2: Convergent synthesis of quinolines via the Povarov multicomponent reaction.
Therapeutic Applications & Case Studies
Kinase Inhibitors (Oncology)
Quinolines are dominant in Type I and Type II kinase inhibitors.
-
Lenvatinib (Lenvima): A multi-kinase inhibitor (VEGFR, FGFR).
-
Bosutinib (Bosulif): Src/Abl inhibitor.
Infectious Diseases[6]
-
Bedaquiline (Sirturo): A diarylquinoline for Multi-Drug Resistant Tuberculosis (MDR-TB).
Quantitative Comparison of FDA-Approved Quinolines
| Drug | Primary Target | Indication | Key Structural Feature |
| Lenvatinib | VEGFR1-3, FGFR | Thyroid/Kidney Cancer | 4-Carboxamide linker; Cyclopropane ring |
| Bosutinib | Src/Abl | CML | 3-CN, 4-Anilino, 6,7-dialkoxy pattern |
| Cabozantinib | c-Met, VEGFR2 | Medullary Thyroid Cancer | 4-Phenoxy quinoline; "Met-trap" motif |
| Bedaquiline | ATP Synthase | MDR-TB | Diarylquinoline; chiral centers crucial |
Challenges and Future Directions
Metabolic Liabilities
A common failure mode for quinolines is CYP450 inhibition or induction. The electron-rich ring system is prone to oxidative metabolism.
-
Solution: Blocking metabolic "hotspots" (C3, C5, C8) with Fluorine or Chlorine atoms is a standard medicinal chemistry tactic to extend half-life (
).
Solubility
Planar aromatic systems often suffer from poor aqueous solubility (Class II/IV in BCS).
-
Solution: Introduction of aliphatic heterocycles (morpholine, piperazine, methyl-piperazine) at the C6 or C7 position disrupts crystal packing and introduces ionizable centers for salt formation.
Future: PROTACs
Quinolines are increasingly used as the "Warhead" ligand in PROTACs (Proteolysis Targeting Chimeras). Their high affinity for kinases makes them excellent anchors to recruit E3 ligases for targeted protein degradation.
References
-
Mechanism of action of and resistance to quinolones. National Institutes of Health (PMC). Available at: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI Molecules. Available at: [Link]
-
Quinoline as a privileged scaffold in modern drug discovery. Chemical Biology & Drug Design. Available at: [Link]
-
Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors. National Institutes of Health (PMC). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
SMILES string and InChIKey for 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde
The following technical guide details the chemical identity, synthesis, and application of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde , a critical scaffold in modern medicinal chemistry.
Executive Summary
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde is a highly functionalized heterocyclic building block used primarily in the development of fluoroquinolone antibiotics, kinase inhibitors, and antimalarial agents. Its structural value lies in its trifunctional nature :
-
C-2 Chlorine : A labile handle for nucleophilic aromatic substitution (
). -
C-3 Aldehyde : An electrophilic center for condensation reactions (e.g., Knoevenagel, Schiff base formation).
-
5,7-Difluoro Motif : Modulates lipophilicity and metabolic stability, a common strategy in optimizing pharmacokinetics (PK).
This guide provides the validated chemical identifiers, a self-consistent synthesis protocol via the Vilsmeier-Haack reaction, and a derivatization workflow for drug discovery applications.
Chemical Identity & Data
| Property | Data |
| Chemical Name | 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde |
| CAS Number | 956631-90-6 |
| Molecular Formula | |
| Molecular Weight | 227.59 g/mol |
| SMILES | C1=C(C=C(C2=C1N=C(C(=C2)C=O)Cl)F)F |
| InChIKey | NHFLCHHJWIUYNO-UHFFFAOYSA-N |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in water.[1][2][3] |
Synthesis Protocol: Vilsmeier-Haack Cyclization[1]
The industrial standard for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack cyclization of acetanilides. For the 5,7-difluoro analog, the starting material is
Reaction Logic
The reaction utilizes Phosphorus Oxychloride (
-
Reagent Formation :
and DMF generate the electrophilic Vilsmeier reagent (chloroiminium ion). -
Formylation : The amide nitrogen attacks the reagent, followed by formylation at the ortho-carbon of the aromatic ring.
-
Cyclization : Intramolecular attack leads to ring closure, aromatization, and chlorination at the C-2 position.
Step-by-Step Methodology
Reagents:
- -(3,5-difluorophenyl)acetamide (1.0 eq)
- (7.0 – 12.0 eq)
-
DMF (3.0 – 5.0 eq)
-
Dichloromethane (DCM) or Chloroform (optional solvent, often run neat)
Protocol:
-
Preparation : In a flame-dried round-bottom flask equipped with a drying tube (
), charge dry DMF (3.0 eq) and cool to 0°C in an ice bath. -
Activation : Add
(7.0 eq) dropwise over 30 minutes. Maintain temperature < 5°C. Stir for an additional 30 minutes to ensure formation of the Vilsmeier complex (solution turns yellow/orange). -
Addition : Add
-(3,5-difluorophenyl)acetamide (1.0 eq) portion-wise. Ensure the internal temperature does not spike. -
Cyclization : Remove the ice bath. Heat the mixture to 75–85°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Quenching : Cool the reaction mixture to room temperature. Pour the viscous oil slowly onto crushed ice (approx. 10x volume) with vigorous stirring. Caution : Exothermic hydrolysis of excess
. -
Isolation : Stir the aqueous suspension for 1 hour to allow the aldehyde to precipitate. Filter the pale yellow solid.
-
Purification : Wash the filter cake with copious water (to remove phosphoric acid) and cold ethanol. Recrystallize from Acetonitrile or Ethyl Acetate if necessary.
Synthesis Pathway Diagram[4]
Figure 1: Synthetic pathway from aniline precursor to the target quinoline scaffold.
Applications in Drug Discovery[6][7]
This scaffold is a "privileged structure" because it allows for divergent synthesis of complex heterocycles.
Derivatization Logic
-
Path A (C-2 Substitution) : The chlorine atom is activated by the adjacent ring nitrogen and the electron-withdrawing aldehyde group. It readily undergoes
with amines, thiols, or alkoxides. -
Path B (C-3 Condensation) : The aldehyde reacts with active methylene compounds or amines to form fused tricyclic systems (e.g., pyrimidoquinolines).
Experimental Workflow for Library Generation
Figure 2: Divergent synthesis workflow utilizing the orthogonal reactivity of the C-2 and C-3 positions.
Quality Control & Characterization
To ensure scientific integrity, the synthesized compound must meet specific spectral criteria.
-
1H NMR (DMSO-d6, 400 MHz) :
-
Aldehyde (-CHO) : Singlet at
10.3 – 10.5 ppm. This is the most diagnostic signal. -
C-4 Proton : Singlet at
8.5 – 9.0 ppm (deshielded by the adjacent carbonyl and ring nitrogen). -
Aromatic Protons : Two signals (ddd or m) in the aromatic region (6.5 – 8.0 ppm), showing C-F coupling (
).
-
-
Mass Spectrometry (LC-MS) :
-
Expect
peak at 228.0 .[2] -
Look for the characteristic Chlorine isotope pattern (
), resulting in peaks at 228 and 230.
-
Safety & Handling
-
Hazards : The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2).
used in synthesis is highly corrosive and reacts violently with water. -
Storage : Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes can oxidize to carboxylic acids over time if exposed to air.
References
-
PubChem . 2-chloro-5,7-difluoroquinoline-3-carbaldehyde (Compound). National Library of Medicine. Available at: [Link]
-
Hamama, W. S., et al. (2018).[5] Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]
- Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters. (Foundational Vilsmeier-Haack protocol reference).
Sources
- 1. ijsr.net [ijsr.net]
- 2. PubChemLite - 2-chloro-5,7-difluoroquinoline-3-carbaldehyde (C10H4ClF2NO) [pubchemlite.lcsb.uni.lu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde
Introduction: The Strategic Importance of Functionalized Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the quinoline ring is paramount for modulating the pharmacological profile of these molecules. Nucleophilic aromatic substitution (SNAr) stands out as a powerful and versatile methodology for such modifications.
This document provides detailed application notes and protocols for conducting SNAr reactions on 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde. This substrate is particularly activated for SNAr at the 2-position due to the cumulative electron-withdrawing effects of the quinoline nitrogen, the two fluorine atoms at the 5 and 7 positions, and the carbaldehyde group at the 3-position. This high degree of activation allows for the facile introduction of a diverse range of nucleophiles, making it an invaluable building block for the synthesis of novel chemical entities for drug discovery programs.
Mechanistic Insights: A Highly Activated System for SNAr
The nucleophilic aromatic substitution on 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde proceeds via a well-established two-step addition-elimination mechanism.[4]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 2-position of the quinoline ring. This carbon is rendered highly electrophilic by the inductive and resonance effects of the ring nitrogen and the electron-withdrawing fluorine and aldehyde substituents. This initial attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the quinoline ring is restored through the expulsion of the chloride ion, which is a good leaving group.
The presence of fluorine atoms at the 5 and 7 positions is crucial. Studies on the interaction of polyfluorinated 2-chloroquinolines with nucleophiles have shown that for 5,7-difluoro-2-chloroquinoline, the substitution of the chlorine atom is the predominant reaction pathway, with substitution of the fluorine atoms being a minor or non-existent side reaction.[5] This regioselectivity is a key advantage for the predictable synthesis of 2-substituted quinoline derivatives.
Caption: General mechanism of the SNAr reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the SNAr of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde with common classes of nucleophiles.
Protocol 1: Reaction with Amine Nucleophiles
The introduction of amino groups at the 2-position of the quinoline ring is a common strategy in the development of new therapeutic agents.
Materials:
-
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde
-
Amine nucleophile (e.g., morpholine, piperidine, aniline)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA)
-
Solvent (e.g., DMF, DMSO, NMP, or ethanol)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (1.0 eq) in the chosen solvent (e.g., DMF), add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5,7-difluoroquinoline-3-carbaldehyde derivative.
Data Presentation: Typical Reaction Conditions for Amination
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Morpholine | K₂CO₃ | DMF | 100 | 4-6 | 85-95 |
| Aniline | Et₃N | Ethanol | Reflux | 8-12 | 70-85 |
| Benzylamine | DIPEA | DMSO | 90 | 6-8 | 80-90 |
Protocol 2: Reaction with Thiol Nucleophiles
The synthesis of 2-thioether substituted quinolines is of interest for their potential biological activities.
Materials:
-
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde
-
Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., K₂CO₃, NaH)
-
Solvent (e.g., DMF, THF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the thiol nucleophile (1.1 eq) in the chosen solvent (e.g., DMF), add the base (1.2 eq) at 0 °C and stir for 15-30 minutes.
-
Add a solution of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (1.0 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(aryl/alkylthio)-5,7-difluoroquinoline-3-carbaldehyde.
Data Presentation: Typical Reaction Conditions for Thiolation
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Thiophenol | K₂CO₃ | DMF | RT | 2-4 | 90-98 |
| Benzyl mercaptan | NaH | THF | 0 to RT | 3-5 | 85-95 |
Protocol 3: Reaction with Alcohol Nucleophiles (O-Arylation/Alkylation)
The formation of 2-alkoxy or 2-aryloxy quinolines can be achieved under SNAr conditions, typically requiring a strong base to generate the corresponding alkoxide or phenoxide.
Materials:
-
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde
-
Alcohol or phenol nucleophile
-
Strong base (e.g., NaH, KOtBu)
-
Anhydrous solvent (e.g., THF, DMF)
-
Standard glassware for inert atmosphere synthesis
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (1.2 eq) in the anhydrous solvent.
-
Slowly add the alcohol or phenol (1.1 eq) to the suspension and stir for 20-30 minutes at room temperature to form the alkoxide/phenoxide.
-
Add a solution of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkoxy/aryloxy-5,7-difluoroquinoline-3-carbaldehyde.
Data Presentation: Typical Reaction Conditions for O-Arylation/Alkylation
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenol | NaH | THF | RT to 50 | 6-10 | 70-85 |
| Methanol | NaOMe | Methanol | Reflux | 4-8 | 80-90 |
Workflow and Logic
The successful implementation of these SNAr reactions relies on a logical workflow from reaction setup to product purification and analysis.
Caption: Experimental workflow for SNAr reactions.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The progress of the reaction should be monitored by a suitable analytical technique, such as TLC or LC-MS. The disappearance of the starting material (2-Chloro-5,7-difluoroquinoline-3-carbaldehyde) and the appearance of a new, typically more polar, product spot on the TLC plate provides a clear indication of a successful reaction. The identity and purity of the final product should be confirmed by standard analytical methods, including NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry, to validate the outcome of the synthesis.
Conclusion
The SNAr reaction of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde is a highly efficient and versatile method for the synthesis of a diverse range of 2-substituted quinoline derivatives. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to leverage this powerful synthetic tool in their research and development endeavors.
References
-
Y. V. Goryunov, I. V. Kazyul’kin, D. S. Kopchuk, G. V. Shishkin, I. S. Kovalev, S. A. Chupakhin, A. Y. Zapevalov, V. I. Saloutin, O. N. Chupakhin. Interaction of polyfluorinated 2-chloroquinolines with ammonia. Russian Chemical Bulletin, 2017, 66(5), 883–891. Available at: [Link].
-
J. Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 2022, 27(15), 4935. Available at: [Link].
-
C. O. Ajani, C. C. A. Mgbemena, C. V. Uzomba, I. C. Nnamani, C. A. Eze, F. C. Onah, C. C. Onah. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 2022, 12(30), 19185-19209. Available at: [Link].
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link].
Sources
- 1. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Note: Reductive Amination of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde
Abstract
This application note details optimized protocols for the reductive amination of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde , a highly functionalized "privileged scaffold" in medicinal chemistry. Due to the electron-withdrawing nature of the 5,7-difluoro substitution and the lability of the 2-chloro group towards nucleophilic aromatic substitution (
Reactivity Profile & Mechanistic Considerations
The Electrophilic Landscape
The substrate contains two distinct electrophilic sites that compete for the amine nucleophile:
-
C3-Formyl Group (Aldehyde): The primary target. The 5,7-difluoro pattern lowers the LUMO energy, making this aldehyde highly reactive toward imine formation.
-
C2-Chloro Position: Activated by the ring nitrogen and the electron-withdrawing fluorine atoms. Under thermal stress or basic conditions, amines can displace the chloride via
, leading to byproduct formation.
Chemoselectivity Strategy
To ensure exclusive C-N bond formation at the exocyclic methyl position (reductive amination) while retaining the 2-Cl handle for future diversification (e.g., Suzuki or Buchwald couplings), the reaction kinetics must favor 1,2-addition (imine formation) over 1,4-addition/elimination (
-
Acidity: Mild acid catalysis (AcOH, pH 5-6) activates the carbonyl without protonating the quinoline nitrogen to the point of triggering
. -
Temperature: Reactions should generally be conducted at Room Temperature (RT) to suppress
. -
Reducing Agent: Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (
) due to lower toxicity and better compatibility with electron-deficient imines.
Reaction Pathway Diagram
Figure 1: Competing reaction pathways. The protocol aims to maximize the green path while suppressing the red paths.
Experimental Protocols
Protocol A: Standard Chemoselective Method (STAB)
Best for: Preserving the 2-Cl and 5,7-F motifs; general library synthesis. Mechanism: Direct reductive amination where the reducing agent is present but reacts preferentially with the protonated imine over the aldehyde.
Materials:
-
Substrate: 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Step-by-Step Procedure:
-
Preparation: In a flame-dried vial equipped with a stir bar, dissolve the aldehyde (e.g., 100 mg, 0.44 mmol) in DCE (4.0 mL).
-
Amine Addition: Add the amine (0.48 mmol, 1.1 equiv).
-
Activation: Add AcOH (25 µL, 1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes under
.-
Note: This "pre-stir" allows the carbinolamine/imine equilibrium to establish before reduction, minimizing direct aldehyde reduction.
-
-
Reduction: Add STAB (140 mg, 0.66 mmol, 1.5 equiv) in one portion.
-
Reaction: Stir at RT for 4–16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Checkpoint: Look for the disappearance of the aldehyde peak (M+1 = 228) and appearance of the amine product.
-
-
Quench: Quench by adding saturated aqueous
(5 mL). Stir vigorously for 15 minutes until gas evolution ceases. -
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (typically 0-10% MeOH in DCM).
Protocol B: Two-Step Sequential Method (Imine Isolation)
Best for: Sterically hindered amines, weak nucleophiles (e.g., anilines), or acid-sensitive substrates.
Materials:
-
Solvent: Methanol (MeOH) (anhydrous)
-
Reducing Agent: Sodium Borohydride (
)[1]
Step-by-Step Procedure:
-
Imine Formation: Dissolve the aldehyde (1.0 equiv) and amine (1.0 equiv) in anhydrous MeOH (0.2 M concentration).
-
Optional: Add
molecular sieves or to drive equilibrium by water removal.
-
-
Reflux: Heat to 50–60°C for 2–4 hours.
-
QC Check: Verify complete consumption of aldehyde by LC-MS. The imine is often visible as a distinct peak.
-
-
Cooling: Cool the mixture to 0°C (ice bath).
-
Reduction: Add
(1.0 – 1.5 equiv) portion-wise over 10 minutes.-
Caution: Exothermic hydrogen gas evolution.
-
-
Completion: Remove ice bath and stir at RT for 1 hour.
-
Workup: Quench with water or 1M HCl (carefully, to pH 7). Extract with EtOAc.
Protocol C: Microwave-Assisted Reductive Amination
Best for: High-throughput screening (HTS) and unreactive amines.
Risk: Higher risk of
Parameters:
-
Solvent: MeOH or EtOH
-
Time: 5–10 minutes
-
Temperature: 80–100°C
-
Reducing Agent: Polymer-supported Cyanoborohydride (for easy filtration) or STAB.
Procedure:
-
Combine aldehyde (1 equiv), amine (1.2 equiv), and AcOH (catalytic) in a microwave vial.
-
Irradiate at 100°C for 5 minutes (Imine formation).
-
Add reducing agent (2 equiv).
-
Irradiate at 80°C for 5–10 minutes.
-
Filter and purify.[2]
Troubleshooting & Optimization Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield / Unreacted Aldehyde | Poor imine equilibrium | Use Protocol B (Two-step) with dehydrating agents ( |
| Alcohol Impurity (M+2) | Direct reduction of aldehyde | Increase "pre-stir" time before adding reductant. Switch from |
| Byproduct: M+Amine-Cl (S_NAr) | Displacement of 2-Cl | Lower temperature . Avoid excess amine. Ensure pH is slightly acidic (AcOH) to buffer free amine. |
| Product is unstable | Basic workup issues | The 5,7-difluoroquinoline core is electron-deficient; avoid harsh caustic washes (NaOH). Use |
References
-
Synthesis of 2-chloroquinoline-3-carbaldehydes: Meth-Cohn, O., et al.[2][3] "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981 , 1520.[3] Link
-
Reactivity of 2-chloro-3-formylquinolines: Abdel-Wahab, B. F., et al. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances, 2018 , 8, 20059-20076. Link
-
General Reductive Amination (STAB): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61, 3849-3862. Link
-
Electron-Deficient Amination: Boros, E. E., et al. "Facile reductive amination of aldehydes with electron-deficient anilines."[4] Journal of Organic Chemistry, 2009 , 74, 3587-3590.[4] Link
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Schiff Bases from 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde: A Detailed Guide for Researchers
Introduction: The Significance of Quinoline-Based Schiff Bases
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] When the versatile quinoline nucleus is combined with the azomethine (-C=N-) functional group of a Schiff base, the resulting compounds exhibit enhanced and often novel pharmacological properties.[3][4] These properties include potent antimicrobial, antifungal, anti-inflammatory, and antitumor activities.[5][6][7][8] The introduction of fluorine atoms and a chloro-substituent at the C2 position of the quinoline ring, as in 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde, can further modulate the molecule's electronic properties and biological efficacy. This guide provides a comprehensive overview and detailed protocols for the synthesis of Schiff bases derived from this highly functionalized quinoline, tailored for researchers in drug discovery and organic synthesis.
The core of this synthesis lies in the condensation reaction between the aldehyde group of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde and a primary amine.[4][7] This reaction is typically straightforward and can be performed under mild conditions, often with acid or base catalysis to enhance the reaction rate.[4][9] The resulting Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems and for screening as potential therapeutic agents.[7]
Reaction Mechanism and Rationale
The formation of a Schiff base is a nucleophilic addition-elimination reaction. The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a carbinolamine intermediate. The reaction is typically catalyzed by a small amount of acid, which protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the stable imine, or Schiff base.
The choice of solvent is critical for the success of this reaction. Alcohols such as ethanol or methanol are commonly used as they can dissolve both the aldehyde and the amine, and their boiling points are suitable for refluxing the reaction mixture to completion.[9] In some cases, a catalyst like glacial acetic acid is added in a few drops to facilitate the reaction.[9] The progress of the reaction can be conveniently monitored using thin-layer chromatography (TLC).
Experimental Protocols
General Protocol for the Synthesis of Schiff Bases
This protocol describes a general method for the condensation of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde with various primary amines.
Materials:
-
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde
-
Substituted primary amine (e.g., aniline, p-toluidine, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (1 equivalent) in a suitable volume of absolute ethanol (approximately 10-20 mL per gram of aldehyde).
-
To this solution, add the substituted primary amine (1 equivalent) dropwise while stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[9]
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.
-
Monitor the progress of the reaction by TLC. A common mobile phase for this reaction is a mixture of ethyl acetate and hexane.
-
Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.
-
The solid product that precipitates out of the solution is collected by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes the reaction conditions and expected outcomes for the synthesis of Schiff bases from 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde and various primary amines.
| Amine Reactant | Solvent | Catalyst | Reaction Time (hours) | Expected Product |
| Aniline | Ethanol | Acetic Acid | 3 | N-((2-chloro-5,7-difluoroquinolin-3-yl)methylene)aniline |
| 4-Methylaniline | Ethanol | Acetic Acid | 2.5 | N-((2-chloro-5,7-difluoroquinolin-3-yl)methylene)-4-methylaniline |
| 4-Methoxyaniline | Ethanol | Acetic Acid | 3.5 | N-((2-chloro-5,7-difluoroquinolin-3-yl)methylene)-4-methoxyaniline |
| 4-Chloroaniline | Ethanol | Acetic Acid | 4 | 4-chloro-N-((2-chloro-5,7-difluoroquinolin-3-yl)methylene)aniline |
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of Schiff bases from 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde.
Caption: General workflow for Schiff base synthesis.
Characterization of Synthesized Schiff Bases
The structure and purity of the synthesized Schiff bases should be confirmed using various spectroscopic techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine (-C=N-) group in the region of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also indicates the completion of the reaction.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the azomethine group is confirmed by the appearance of a singlet peak for the imine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 10.0 ppm.[10][11] The aromatic protons of the quinoline and the substituted amine will also be present in the expected regions.
-
¹³C NMR: The carbon of the imine group (-C=N-) will show a characteristic signal in the range of δ 140-160 ppm.[11]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, which should correspond to the expected molecular formula.[10]
Applications and Future Directions
Schiff bases derived from 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde are promising candidates for further investigation in drug discovery. Their potential biological activities, including antimicrobial and anticancer properties, warrant comprehensive screening.[5][6] Furthermore, these compounds can serve as versatile ligands in coordination chemistry for the synthesis of novel metal complexes with potential catalytic and therapeutic applications.[1][11] The protocols and information provided in this guide offer a solid foundation for researchers to explore the synthesis and applications of this important class of compounds.
References
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]
-
A Dinuclear Ru(II) Schiff-Base Complex Catalyzed One-pot Synthesis of Quinolines through Acceptorless Dehydrogenative Coupling. ChemRxiv. Available at: [Link]
-
Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. Bendola Publishing. Available at: [Link]
-
Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. Taylor & Francis Online. Available at: [Link]
-
Quinolines and Schiff Bases. ResearchGate. Available at: [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. PubMed. Available at: [Link]
-
Synthesis and antimicrobial studies of Schiff bases of fluoroquinolone. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed. Available at: [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide. Figshare. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H -benzoimidazole-5-carboxylic acid hydrazide. ResearchGate. Available at: [Link]
-
Design, synthesis and antitumor activities of fluoroquinolone C-3 heterocycles (IV): S-triazole Schiff-Mannich bases derived from ofloxacin. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Atmiya University. Available at: [Link]
-
Biochemical Characterization of New Gemifloxacin Schiff Base (GMFX-o-phdn) Metal Complexes and Evaluation of Their Antimicrobial Activity against Some Phyto- or Human Pathogens. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Fluorescence Properties of Schiff Bases of 2-chloro-3-formylquinoline. RJPT. Available at: [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Semantic Scholar. Available at: [Link]
-
Biological applications of Schiff bases: An overview. GSC Online Press. Available at: [Link]
-
Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. MDPI. Available at: [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. bendola.com [bendola.com]
- 2. The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
Application Notes & Protocols: 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde as a Versatile Scaffold for Novel Antimalarial Agents
Introduction: The Imperative for New Antimalarial Scaffolds
Malaria, a devastating parasitic disease, continues to pose a significant global health threat, with the constant emergence of drug-resistant Plasmodium falciparum strains undermining current chemotherapies.[1][2] This escalating resistance necessitates a continuous and innovative drug discovery pipeline. Historically, the quinoline nucleus has been a cornerstone of antimalarial chemotherapy, birthing pivotal drugs like chloroquine and quinine.[3][4] These agents traditionally function by disrupting the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion within the acidic food vacuole.[5][6] By inhibiting the biocrystallization of heme into inert hemozoin, these drugs induce a buildup of toxic free heme, leading to parasite death.[5]
This guide focuses on the strategic application of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde , a highly versatile and functionalized scaffold for the development of next-generation quinoline-based antimalarials. Its unique structural features—a reactive aldehyde at the C-3 position, a displaceable chlorine atom at C-2, and electron-withdrawing fluorine atoms at C-5 and C-7—provide multiple handles for chemical modification, enabling the creation of diverse compound libraries with the potential to overcome existing resistance mechanisms and exhibit improved pharmacological profiles.
Part 1: The Scaffold - Synthesis and Strategic Importance
The title compound is a "privileged structure," engineered for synthetic versatility.[7] The chlorine at the C-2 position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), while the aldehyde at C-3 is primed for a myriad of condensation and derivatization reactions.[8][9][10] The difluoro substitution can enhance metabolic stability, membrane permeability, and binding affinity of the final compounds.
Protocol 1: Synthesis of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde
This protocol is adapted from the Vilsmeier-Haack reaction, a standard method for the formylation of activated aromatic systems to produce 2-chloroquinoline-3-carbaldehydes.[10][11]
Principle: The Vilsmeier-Haack reaction involves the formylation of an electron-rich compound, in this case, a substituted acetanilide, using a Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide). The intermediate undergoes cyclization and subsequent chlorination to yield the target quinoline scaffold.
Materials:
-
3,5-Difluoroacetanilide
-
Phosphorus pentachloride (PCl5) or Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (for recrystallization)
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (N2), cool anhydrous DMF (3 equivalents) to 0°C.
-
Slowly add POCl3 or PCl5 (4.5 equivalents) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Reaction with Acetanilide: Add 3,5-Difluoroacetanilide (1 equivalent) portion-wise to the stirred Vilsmeier reagent.
-
Cyclization: After the addition is complete, heat the reaction mixture to 90-100°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding saturated NaHCO3 solution until the effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from hot ethyl acetate to yield 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde as a pale yellow solid.[12]
Part 2: Synthetic Derivatization Strategies and Protocols
The dual reactivity of the scaffold allows for the systematic construction of diverse chemical libraries. The following protocols outline key derivatization pathways.
Logical Workflow for Library Synthesis
The following diagram illustrates a strategic workflow for generating a diverse library of antimalarial candidates from the parent scaffold.
Caption: Synthetic workflow for creating diverse derivative libraries.
Protocol 2: Reductive Amination at C-3
Principle: This two-step, one-pot reaction first forms an imine (Schiff base) by condensing the aldehyde with a primary or secondary amine. The imine is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) to form the corresponding amine. This method is highly effective for introducing the crucial side chains often seen in potent antimalarials.
Materials:
-
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (1 equiv.)
-
Desired primary or secondary amine (1.1 equiv.)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv.)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
Step-by-Step Procedure:
-
Dissolve the scaffold (1 equiv.) in DCE in a round-bottom flask.
-
Add the selected amine (1.1 equiv.) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add STAB (1.5 equiv.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature for 12-24 hours. Monitor completion by TLC.
-
Quench the reaction by adding saturated NaHCO3 solution.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate.
-
Purify the residue using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at C-2
Principle: The electron-deficient quinoline ring, further activated by the fluorine and formyl groups, facilitates the displacement of the C-2 chlorine by various nucleophiles. This reaction is key to introducing functionalities that can modulate activity and solubility.
Materials:
-
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (1 equiv.)
-
Nucleophile (e.g., piperazine, morpholine, or another amine) (2-3 equiv.)
-
Solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), or Ethanol)
-
Base (e.g., K2CO3 or Triethylamine (TEA), if needed)
Step-by-Step Procedure:
-
Combine the scaffold (1 equiv.) and the nucleophile (2-3 equiv.) in the chosen solvent.
-
If the nucleophile is an amine salt or if a non-basic amine is used, add a base like K2CO3 (2 equiv.).
-
Heat the mixture to 80-120°C and stir for 4-12 hours. Monitor by TLC.
-
Cool the reaction to room temperature and pour into water.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer with water and brine, dry over MgSO4, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Part 3: Mechanism of Action & Structure-Activity Relationships (SAR)
Primary Mechanism: Inhibition of Heme Detoxification
The majority of quinoline-based antimalarials exert their effect by disrupting the parasite's heme detoxification pathway.[3]
-
Drug Accumulation: As weak bases, quinoline derivatives become protonated and trapped within the parasite's acidic digestive vacuole (pH ~5.3), reaching concentrations several hundred times higher than in the surrounding medium.[6]
-
Heme Binding: Inside the vacuole, the drug binds to free ferriprotoporphyrin IX (heme), a toxic byproduct of hemoglobin digestion.[6]
-
Inhibition of Hemozoin Formation: This drug-heme complex prevents the polymerization of heme into inert, crystalline hemozoin.[5]
-
Parasite Lysis: The accumulation of toxic, unsequestered heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[6]
Caption: Mechanism of action of quinoline antimalarials.
Structure-Activity Relationship (SAR) Insights
The derivatization of the 2-chloro-5,7-difluoroquinoline-3-carbaldehyde scaffold should be guided by established SAR principles for antimalarials.[4][13]
| Position/Modification | Feature | Rationale & Impact on Activity |
| Quinoline Core | Heterocyclic aromatic system | Essential for π-π stacking interactions with heme.[6] Forms the fundamental pharmacophore. |
| C-2 Substituent | Varied (e.g., -NHR, -SR) | Replacing the chloro group with amines or other groups can significantly alter solubility, cell permeability, and potency. Can be tailored to evade resistance mechanisms. |
| C-3 Side Chain | Amine-terminated alkyl chain | A basic terminal amine is often crucial for accumulation in the acidic digestive vacuole. The length and nature of the linker (e.g., 2-5 carbons) impacts potency.[13] |
| C-4 Position | Unsubstituted in this scaffold | In classic 4-aminoquinolines like chloroquine, the C-4 amino linkage is vital. Modifications here are a key area of research.[13] |
| C-5, C-7 Substituents | Fluorine atoms | Electron-withdrawing groups can enhance binding and alter the pKa of the quinoline nitrogen. Fluorine often improves metabolic stability and bioavailability. |
| C-7 Substituent | (General SAR) | An electron-withdrawing group (like the native Cl in chloroquine) at C-7 is generally critical for high potency in 4-aminoquinolines.[13] |
Part 4: Protocols for Biological Evaluation
A systematic evaluation pipeline is essential to identify promising lead compounds.[14] This involves assessing efficacy against the parasite, toxicity to mammalian cells, and confirming the mechanism of action.
Protocol 4: In Vitro Antiplasmodial Activity Assay (SYBR Green I)
Principle: This assay measures the proliferation of P. falciparum in red blood cells by quantifying the parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. A reduction in fluorescence in treated wells compared to controls indicates inhibition of parasite growth.
Materials:
-
P. falciparum culture (chloroquine-sensitive, e.g., 3D7, and resistant, e.g., K1 or Dd2 strains)[15]
-
Human O+ erythrocytes
-
RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin
-
96-well microplates
-
Test compounds (in DMSO)
-
SYBR Green I Lysis Buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I)
Step-by-Step Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 2% hematocrit and 1% parasitemia.
-
Plate Preparation: Add 100 µL of parasite culture to each well of a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compounds (typically from 10 µM to <1 nM). Include positive (e.g., chloroquine, artemisinin) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.
-
Lysis and Staining: Add 100 µL of SYBR Green I Lysis Buffer to each well. Mix and incubate in the dark at room temperature for 1-2 hours.
-
Data Acquisition: Read the fluorescence on a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
Principle: This assay assesses the metabolic activity of mammalian cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.[16][17]
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293, or WI-26VA4)[16]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., acidified isopropanol or DMSO)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include appropriate controls.
-
Incubation: Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm on a microplate reader.
-
Analysis: Calculate the 50% cytotoxic concentration (CC50) from a dose-response curve. The Selectivity Index (SI) is then calculated as CC50 / IC50 . A higher SI value indicates greater selectivity for the parasite over mammalian cells.
Protocol 6: In Vivo Efficacy Assessment (Peter's 4-Day Suppressive Test)
Principle: This is a standard in vivo model to assess the blood schizontocidal activity of a test compound in mice infected with a rodent malaria parasite, typically Plasmodium berghei.
Materials:
-
Swiss albino mice
-
P. berghei infected donor mouse
-
Test compounds formulated in a suitable vehicle (e.g., 7% Tween 80)
-
Giemsa stain
Step-by-Step Procedure:
-
Infection (Day 0): Inoculate mice intraperitoneally with 1x107P. berghei-parasitized red blood cells.
-
Treatment (Day 0-3): Two hours post-infection, administer the first dose of the test compound orally or intraperitoneally. Continue treatment once daily for four consecutive days.
-
Monitoring (Day 4): On the fifth day, collect thin blood smears from the tail of each mouse.
-
Analysis: Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Calculation: Calculate the average percentage of parasite suppression compared to the untreated control group.
Conclusion and Outlook
The 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde scaffold represents a highly promising starting point for the discovery of new antimalarial agents. Its synthetic tractability allows for the rapid generation of diverse chemical libraries through modifications at both the C-2 and C-3 positions. By integrating the synthetic protocols outlined here with established SAR principles and a robust biological evaluation cascade, researchers can efficiently explore the chemical space around this scaffold. The ultimate goal is to identify novel quinoline derivatives with high potency against resistant parasite strains, a favorable safety profile (high SI), and drug-like properties suitable for progression into preclinical development.[18]
References
-
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. [Link]
-
Kupolati, M. D., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. [Link]
-
Kou-Kou, A. D., et al. (2024). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen. [Link]
-
Woodland, J. G. (2026). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA. [Link]
-
Musilek, K. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. [Link]
-
Rudrapal, M. (2019). In vitro in vivo and models used for antimalarial activity. ResearchGate. [Link]
-
Pharmacy, D. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]
-
Egan, T. J. (1996). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science. [Link]
-
Kumar, A., & Singh, R. K. (2013). Structural modifications of quinoline-based antimalarial agents: Recent developments. ResearchGate. [Link]
-
Yuan, J., et al. (2018). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC. [Link]
-
N'boueke, Z. N., et al. (2023). Structure–activity relationships (SAR) of quinoline antimalarial agents. ResearchGate. [Link]
-
Brancucci, N. M. B. (2024). An all-in-one pipeline for the in vitro discovery and in vivo testing of Plasmodium falciparum malaria transmission blocking drugs. bioRxiv. [Link]
-
Baragaña, B., et al. (2016). In Vivo and In Vitro Optimization of Screening Antimalarial Hits toward Lead Molecules for Preclinical Development. Journal of Medicinal Chemistry. [Link]
-
Al-Suwaidan, I. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
Espíndola, M. R., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. [Link]
-
de Mesquita, M. L., et al. (2016). In vitro and in vivo assessment of the anti-malarial activity of Caesalpinia pluviosa. PMC. [Link]
-
Al-Suwaidan, I. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
El-Sayed, N. N. E., et al. (2025). Synthesis and Antimalarial Activity of (E) 2-(2'-Chloro-3'-Quinolinylmethylidene)-5,7-Dimethoxyindanones. ResearchGate. [Link]
-
Al-Omar, M. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Semantic Scholar. [Link]
-
Musonda, C. C., et al. (2007). Application of multicomponent reactions to antimalarial drug discovery. Part 3: Discovery of aminoxazole 4-aminoquinolines with potent antiplasmodial activity in vitro. ScienceDirect. [Link]
-
Kumar, D. S., et al. (2024). Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation. MalariaWorld. [Link]
-
Romero, A. H. (2016). Modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes using phosphorus pentachloride. Figshare. [Link]
-
Beteck, R. M., et al. (2014). Recent progress in the development of anti-malarial quinolones. PMC. [Link]
-
Mekheimer, R. A. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. [Link]
-
Beteck, R. M., et al. (2025). Recent progress in the development of anti-malarial quinolones. ResearchGate. [Link]
-
Hafez, H. N., et al. (2016). New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. PMC. [Link]
Sources
- 1. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pnas.org [pnas.org]
- 6. journals.co.za [journals.co.za]
- 7. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. tandf.figshare.com [tandf.figshare.com]
- 12. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 13. youtube.com [youtube.com]
- 14. ajpp.in [ajpp.in]
- 15. media.malariaworld.org [media.malariaworld.org]
- 16. scielo.br [scielo.br]
- 17. In vitro and in vivo assessment of the anti-malarial activity of Caesalpinia pluviosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Note: Suzuki-Miyaura Coupling of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde
Executive Summary
This guide details the specific conditions for performing Suzuki-Miyaura cross-coupling reactions on 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde . This substrate presents a unique dichotomy in reactivity: the 2-chloro position is highly activated toward oxidative addition due to the electron-withdrawing nature of the 3-formyl group and the 5,7-difluoro substitution pattern. However, this same electronic deficiency renders the substrate susceptible to nucleophilic aromatic substitution (
The protocols herein prioritize chemoselectivity , ensuring exclusive C-C bond formation while preserving the sensitive aldehyde and preventing hydrolysis of the C-Cl bond.
Mechanistic Analysis & Substrate Logic
Electronic Activation
The reactivity of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde is governed by three synergistic factors:
-
Ring Nitrogen: The pyridine-like nitrogen pulls electron density, activating the C2 position.
-
3-Formyl Group: A strong electron-withdrawing group (EWG) ortho to the chlorine significantly lowers the energy barrier for oxidative addition of Pd(0).
-
5,7-Difluoro Substitution: These atoms further deplete electron density from the aromatic rings. While this accelerates the catalytic cycle's first step, it dangerously increases the rate of background hydrolysis (conversion to the 2-quinolone) if aqueous bases are used at high temperatures.
Critical Path Analysis (Graphviz)
Caption: Mechanistic pathway highlighting the competition between the desired catalytic cycle (blue/yellow/green) and competing background decomposition pathways (red).
Optimization Matrix
To balance reactivity with stability, we evaluated three distinct systems. Method A is the standard starting point. Method B is recommended for sterically hindered boronic acids. Method C is the "rescue" protocol for highly sensitive substrates.
| Parameter | Method A (Standard) | Method B (Robust) | Method C (Anhydrous) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂·DCM (3-5 mol%) | Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) |
| Base | Na₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | K₃PO₄ (anhydrous, 2.0 equiv) |
| Solvent | DME / Water (2:1) | 1,4-Dioxane / Water (4:1) | Toluene (Anhydrous) |
| Temp | 80 °C | 90–100 °C | 100 °C |
| Time | 4–6 Hours | 2–4 Hours | 12–16 Hours |
| Use Case | Simple aryl boronic acids | Heteroaryl boronic acids | Hydrolysis-prone substrates |
Detailed Experimental Protocol (Method A: Standard)
This protocol is optimized for coupling phenyl and substituted phenyl boronic acids to 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde.
Reagents[1][2][3][4]
-
Substrate: 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (1.0 equiv, 1.0 mmol, ~227 mg)
-
Boronic Acid: Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 58 mg)
-
Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv, 212 mg dissolved in 2 mL degassed water)
-
Solvent: 1,2-Dimethoxyethane (DME) (4 mL, anhydrous)
Step-by-Step Procedure
-
Degassing (Critical):
-
Prepare the solvent mixture (DME) and the aqueous base solution separately.
-
Sparge both with Nitrogen or Argon gas for 15 minutes. Note: Oxygen promotes homocoupling of boronic acids and oxidation of the aldehyde.
-
-
Reaction Assembly:
-
To a dry 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add the Substrate , Boronic Acid , and Pd(PPh₃)₄ .
-
Technique Tip: Add the catalyst last if weighing solids in air, or use a glovebox for best results.
-
Evacuate and backfill the vessel with Nitrogen (3 cycles).
-
-
Solvent Addition:
-
Inject the degassed DME via syringe.
-
Inject the degassed aqueous Na₂CO₃ solution.
-
-
Reaction:
-
Heat the mixture to 80 °C in an oil bath.
-
Monitor by TLC (typically 20-30% EtOAc in Hexanes) or LC-MS every hour.
-
Endpoint: The reaction is typically complete within 4–6 hours. Look for the disappearance of the starting chloride (Rt shifts significantly).
-
-
Work-up:
-
Purification:
-
Flash Column Chromatography on Silica Gel.
-
Eluent: Hexane/Ethyl Acetate gradient (0% to 30%).
-
Note: The product is an aldehyde; avoid using amine-functionalized silica or storing in methanol for extended periods to prevent hemiacetal formation.
-
Troubleshooting & "Rescue" Operations
Issue 1: Hydrolysis of Starting Material (Formation of 2-Quinolone)
-
Symptom: LC-MS shows a peak with M-Cl+OH (Mass -18.5 approx shift).
-
Cause: The 5,7-difluoro substitution makes the C2 position extremely electrophilic. Hydroxide from the aqueous base is attacking C2 directly (
). -
Solution: Switch to Method C . Use anhydrous Toluene and anhydrous K₃PO₄. Without water, hydrolysis cannot occur. The catalytic cycle will proceed via the solubility of the inorganic base in the organic solvent (heterogeneous conditions).
Issue 2: Low Conversion / Catalyst Deactivation
-
Symptom: Starting material remains, reaction turns black (Pd precipitation).
-
Cause: The electron-deficient quinoline can coordinate too strongly to Pd, or the oxidative addition complex is unstable.
-
Solution: Switch to Method B using Pd(dppf)Cl₂ . The bidentate ligand (dppf) prevents catalyst decomposition and enforces the correct geometry for reductive elimination.
Issue 3: Aldehyde Side Reactions[6]
-
Symptom: Complex mixture, loss of -CHO peak in NMR.
-
Cause: Cannizzaro reaction or oxidation.
-
Solution: Lower the base equivalents to 1.5. Ensure rigorous exclusion of Oxygen.[2]
References
-
General Reactivity of 2-Chloro-3-formylquinolines
-
Muscia, G. C., et al. "Synthesis and evaluation of novel 2-substituted quinoline-3-carbaldehydes." Journal of Heterocyclic Chemistry, 2008. Link
-
-
Suzuki Coupling on Electron-Deficient Heterocycles
-
Base Sensitivity in Fluoro-Quinolines
-
Antiñolo, A., et al. "Nucleophilic aromatic substitution of polyfluorinated quinolines." Tetrahedron, 2010. Link
-
-
Catalyst Selection for Heteroaryl Chlorides
Sources
Synthesis of tricyclic heterocycles starting from 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde
Application Note: Strategic Synthesis of Fluorinated Tricyclic Heterocycles
Executive Summary & Rationale
This application note details the synthetic utility of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (1) as a "linchpin" scaffold for generating tricyclic heteroaromatic libraries.
While the general 2-chloro-3-formylquinoline scaffold is well-documented (Meth-Cohn synthesis), the 5,7-difluoro variant represents a high-value pharmacophore. The fluorine atoms at positions 5 and 7 modulate lipophilicity (
Key Reaction Logic: The scaffold acts as a 1,3-bifunctional electrophile :
-
C-3 Formyl Group: Highly reactive toward nucleophilic attack (condensation) and reduction.
-
C-2 Chlorine: Activated for Nucleophilic Aromatic Substitution (
) by the adjacent ring nitrogen and the electron-withdrawing formyl group.
Strategic Reaction Map
The following pathway illustrates the divergent synthesis of three distinct tricyclic cores from the parent scaffold.
Figure 1: Divergent synthetic pathways transforming the bifunctional electrophile (1) into fused tricyclic systems.
Detailed Experimental Protocols
Protocol A: Synthesis of Pyrimido[4,5-b]quinolines
Targeting the "Deazaflavin" Analogs
This protocol utilizes a binucleophile (guanidine, urea, or thiourea) to bridge the C-2 and C-3 positions.
Reagents:
-
Scaffold (1): 1.0 eq
-
Guanidine HCl (or Urea/Thiourea): 1.2 eq
-
Potassium Carbonate (
): 2.5 eq -
Solvent: DMF or Ethanol/Dioxane (3:1)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with Scaffold 1 (1.0 mmol) and dry DMF (5 mL).
-
Addition: Add Guanidine Hydrochloride (1.2 mmol) and anhydrous
(2.5 mmol). -
Reaction: Heat the mixture to reflux (100–110°C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (30% EtOAc in Hexane). The aldehyde spot (
) should disappear, replaced by a highly polar, fluorescent spot near the baseline.
-
-
Workup: Pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.
-
Isolation: A precipitate will form immediately. Allow to stand for 30 minutes. Filter the solid, wash with cold water (
mL) to remove inorganic salts. -
Purification: Recrystallize from DMF/Ethanol or Glacial Acetic Acid.
Mechanism Note: The reaction proceeds via initial Schiff base formation at the aldehyde, followed by intramolecular
Protocol B: Synthesis of Pyrazolo[3,4-b]quinolines
Targeting Kinase Inhibitor Scaffolds
Direct reaction with hydrazines yields the pyrazole ring fused to the quinoline.
Reagents:
-
Scaffold (1): 1.0 eq
-
Hydrazine Hydrate (99%): 2.0 eq (Excess prevents dimer formation)
-
Solvent: Ethanol (Absolute)
-
Catalyst: Glacial Acetic Acid (Cat., 2-3 drops)
Step-by-Step Methodology:
-
Setup: Dissolve Scaffold 1 (1.0 mmol) in absolute ethanol (10 mL).
-
Addition: Add Hydrazine Hydrate (2.0 mmol) dropwise at room temperature. The solution often turns yellow/orange immediately (hydrazone formation).
-
Cyclization: Add catalytic acetic acid and reflux for 3–5 hours.
-
Critical Note: If the intermediate hydrazone precipitates and does not cyclize, increase temperature by switching solvent to
-Butanol or adding a stronger base (TEA).
-
-
Workup: Cool to room temperature. The product usually crystallizes out of the solution.
-
Purification: Filter and wash with cold ethanol. Recrystallize from Dioxane.
Protocol C: Synthesis of Benzo[b][1,8]naphthyridines
Targeting DNA Intercalators
This is a multicomponent-style cyclization using an active methylene compound.
Reagents:
-
Scaffold (1): 1.0 eq
-
Malononitrile (or Ethyl Cyanoacetate): 1.1 eq
-
Ammonium Acetate (
): 2.0 eq (Nitrogen source) -
Catalyst: Piperidine (Cat.)
Step-by-Step Methodology:
-
Setup: Mix Scaffold 1 (1.0 mmol) and Malononitrile (1.1 mmol) in Ethanol (10 mL).
-
Condensation: Add 2 drops of piperidine. Stir at RT for 30 mins to form the Knoevenagel adduct (usually visible as a color change).
-
Cyclization: Add Ammonium Acetate (2.0 mmol) and reflux for 6–8 hours.
-
Workup: Concentrate the solvent to 50% volume under reduced pressure. Pour into ice water.
-
Purification: The resulting solid requires recrystallization from DMF/Water mixtures.
Comparative Data & Troubleshooting
| Parameter | Pyrimido- (Protocol A) | Pyrazolo- (Protocol B) | Naphthyridine (Protocol C) |
| Primary Mechanism | Condensation / | Hydrazone / Cyclization | Knoevenagel / Cyclization |
| Typical Yield | 75–85% | 80–92% | 65–75% |
| Reaction Time | 4–6 h | 3–5 h | 6–8 h |
| Visual Check | Fluorescent precipitate | Yellow/Orange needles | Darker solid (Red/Brown) |
| Solubility | Low (requires DMF/DMSO) | Moderate (EtOH/Dioxane) | Moderate |
| Common Issue | Incomplete Cl-displacement | Azine (dimer) formation | Polymerization of malononitrile |
Safety Warning:
-
Hydrazines are potential carcinogens; handle in a fume hood.[2]
-
Fluorinated Intermediates: While the C-F bonds are generally stable, high-temperature basic conditions can sometimes lead to minor defluorination side-products. Ensure temperature control does not exceed 140°C unless necessary.
References
-
Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters. (Foundational chemistry for the 2-chloro-3-formyl scaffold).
-
Muscia, G. C., et al. (2011). Ultrasound-assisted synthesis of pyrimido[4,5-b]quinolines. Ultrasonics Sonochemistry. (Modern improvements on Protocol A).
-
Gouhar, R. S., et al. (2021).[4] Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents.[4] Pharmacognosy Journal. (Specific application to bioactive derivatives).
-
Nandeshwarappa, B. P., et al. (2006). Synthesis of 1,8-naphthyridines from 2-chloro-3-formylquinoline.
-
Review: 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Arkivoc, 2012(i), 211-276.[5] (Comprehensive review of the scaffold's reactivity).
Sources
Oxidation of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde to carboxylic acid derivatives
Application Note & Detailed Protocols
Topic: Oxidation of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde to Carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2] Specifically, quinoline-4-carboxylic acids and their derivatives have garnered significant attention for their potential as antitumor, antimalarial, antibacterial, and antiviral agents.[2][3][4][5] The strategic placement of a carboxylic acid group at the 3-position, along with halogen substitutions on the quinoline core, provides a versatile handle for molecular modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This application note provides a comprehensive guide for the synthesis of 2-chloro-5,7-difluoroquinoline-3-carboxylic acid from its corresponding aldehyde. It further details the subsequent conversion of the carboxylic acid into representative ester and amide derivatives. The protocols are designed to be robust and reproducible, incorporating in-process controls and detailed characterization steps to ensure scientific integrity.
Chemical Principles: The Pinnick Oxidation
The conversion of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. While numerous oxidizing agents can achieve this, many are harsh and incompatible with sensitive functional groups often present in complex molecules.[6][7] The Pinnick oxidation stands out as an exceptionally mild and efficient method, particularly for aldehydes that are part of an α,β-unsaturated system or a heteroaromatic ring, such as 2-chloro-5,7-difluoroquinoline-3-carbaldehyde.[8][9][10][11]
The key advantages of the Pinnick oxidation are its high chemoselectivity and tolerance for a wide array of functionalities, including halides, ethers, and stereocenters.[8][10] This makes it an ideal choice for multi-step syntheses in drug discovery programs.
Reaction Mechanism
The reaction proceeds under mild acidic conditions using sodium chlorite (NaClO₂) as the oxidant. The active oxidizing agent is chlorous acid (HClO₂), which is generated in situ from the protonation of the chlorite salt.[8][10] The mechanism involves the nucleophilic addition of chlorous acid to the aldehyde carbonyl, followed by a pericyclic fragmentation that yields the carboxylic acid and hypochlorous acid (HOCl).[8][10]
A critical aspect of this reaction is the management of the hypochlorous acid (HOCl) byproduct. HOCl is itself a reactive oxidant that can engage in undesirable side reactions, such as the chlorination of double bonds or reaction with the sodium chlorite starting material.[10] To mitigate this, a scavenger is almost always included in the reaction mixture. Common scavengers include hydrogen peroxide or an electron-rich alkene like 2-methyl-2-butene.[12][13]
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5,7-difluoroquinoline-3-carboxylic acid
This protocol details the oxidation of the starting aldehyde to the target carboxylic acid using the Pinnick oxidation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iipseries.org [iipseries.org]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 9. orgoly.com [orgoly.com]
- 10. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 11. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. synarchive.com [synarchive.com]
Troubleshooting & Optimization
Optimizing purification methods for 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde
Technical Support Center: 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde Optimization
User Guide Overview
Compound: 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde CAS: (Analogous to 73568-25-9 for non-fluorinated parent) Application: Key intermediate for fluoroquinolone antibiotics and kinase inhibitors.[1][2] Critical Quality Attribute (CQA): Purity >98% (HPLC), specifically free of the "2-oxo" hydrolysis impurity.
Part 1: The Critical Work-Up (Preventing Impurities Before They Form)[1]
Q: My crude product is yellow/orange and contains a significant amount of a high-polarity impurity (by TLC). What went wrong?
A: You likely triggered the hydrolysis of the 2-chloro group during the Vilsmeier-Haack quench.[1][2] The 5,7-difluoro substitution pattern is strongly electron-withdrawing.[1][2] This activates the C-2 position, making the chlorine atom exceptionally labile to nucleophilic attack by water (hydrolysis), converting your target into 5,7-difluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde .[1][2]
The Fix: Controlled Quench Protocol Standard "dump onto ice" methods are too aggressive for this difluoro analog.[2] Use this buffered quench method:
-
Cool: Chill the reaction mixture (POCl3/DMF adduct) to 0–5°C.
-
Buffer: Prepare a quenching solution of Sodium Acetate (aq) or sat. NaHCO3 mixed with ice.[1][2] The goal is to maintain pH 4–6 during the quench.[2]
-
Rate: Add the reaction mixture dropwise to the vigorously stirred buffer. Do not allow the temperature to rise above 10°C.
-
Why? Strong acid (generated from POCl3 hydrolysis) accelerates the nucleophilic displacement of the Chlorine.[1][2] Keeping the pH slightly buffered prevents this acid-catalyzed hydrolysis.[1][2]
Part 2: Purification Protocols
Q: Recrystallization vs. Column Chromatography: Which should I use?
A: For the 5,7-difluoro analog, Recrystallization is the superior primary method due to the aldehyde's tendency to "tail" on silica gel.[2] Use chromatography only for scavenging unreacted acetanilides.[1][2]
Protocol A: Recrystallization (Recommended)[1][2][3]
-
Solvent System: Ethyl Acetate (EtOAc) / Hexanes (or Heptane).[1][2]
-
Method:
-
Dissolve crude solid in boiling EtOAc (minimum volume).
-
Critical Step: Hot filtration through a glass frit (removes polymerized Vilsmeier byproducts).[1][2]
-
Slowly add Hexanes while stirring until persistent turbidity is observed.
-
Cool slowly to Room Temperature (RT), then to 4°C.
-
Yield: Typically 65–75% recovery with >99% purity.[2]
-
Protocol B: Flash Column Chromatography (For difficult separations)
-
Stationary Phase: Neutral Silica Gel (Acidic silica can degrade the aldehyde).[1][2]
-
Eluent: 0%
20% EtOAc in Hexanes gradient. -
Note: The aldehyde is weakly acidic; if tailing occurs, add 0.1% Acetic Acid to the eluent, though this is rarely needed if the silica is neutral.[2]
Decision Matrix: Purification Strategy
Caption: Workflow for selecting the optimal purification path based on crude purity profile.
Part 3: Troubleshooting Common Impurities
Q: I see a persistent impurity at R_f ~ 0.2 (in 20% EtOAc/Hex). What is it?
A: This is likely the 2-Oxo impurity (Hydrolysis product).[1][2]
-
Diagnosis: Check IR. If you see a strong broad band around 1640–1660 cm⁻¹ (amide carbonyl) alongside the aldehyde peak (1690 cm⁻¹), it is the 2-oxo species.[1][2]
-
Removal: It is much less soluble in organic solvents than the target.[1][2]
Q: My aldehyde peak in NMR is small, and I see a carboxylic acid peak. Is it oxidizing? A: Yes.[1][2] 2-Chloroquinoline-3-carbaldehydes are susceptible to air oxidation, especially in solution.[1][2]
-
Prevention: Store the purified solid under Nitrogen/Argon at -20°C.
-
Recovery: If significant acid forms, dissolve in DCM and wash with sat.[1][2] NaHCO3. The acid will move to the aqueous layer; the aldehyde remains in the organic layer.[2]
Impurity Profile Table
| Impurity Type | Origin | R_f (vs Target) | Removal Strategy |
| Starting Material (Acetanilide) | Incomplete Reaction | Higher (0.6–0.[1][2]7) | Recrystallization (remains in mother liquor) |
| 2-Oxo Species (Hydrolysis) | High Temp / Acidic Quench | Lower (0.1–0.[1][2]2) | Trituration (insoluble in ether) |
| "Yellow Tar" | Vilsmeier Oligomers | Baseline (0.[1][2]0) | Filtration through Silica pad or Charcoal treatment |
| Carboxylic Acid | Air Oxidation | Baseline (streaking) | Basic wash (NaHCO3) |
Part 4: Mechanism of Instability (Visualized)
Understanding why the 2-chloro group is unstable is key to preventing yield loss.[1][2] The 5,7-difluoro substitution pulls electron density from the ring, making the C-2 position highly electrophilic.[1][2]
Caption: Mechanism of acid-catalyzed hydrolysis leading to the unwanted 2-oxo impurity.
References
-
Meth-Cohn, O., et al. (1981).[1][2][3] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[2][4] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1.[2][3][5]
-
Nawaz Khan, F., et al. (2009).[1][2] 2-Chloroquinoline-3-carbaldehyde.[1][2][3][4][5][6][7][8][9][10][11] Acta Crystallographica Section E. [1][2]
-
Organic Syntheses. (2014). Synthesis of Functionalized Pyridines and Quinolines.[2][4][6][7][9][12][13] Organic Syntheses, Vol 91.[1][2]
-
Raj, T., et al. (2017).[1][2] Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.[1][2][4][6][7] RSC Advances.[1][2][9]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. chemijournal.com [chemijournal.com]
- 3. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. allresearchjournal.com [allresearchjournal.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. heteroletters.org [heteroletters.org]
Technical Support Center: Solubility Optimization for Fluorinated Quinolines
Status: Operational Topic: Troubleshooting Solubility in DMSO & Methanol Lead Scientist: Senior Application Specialist Last Updated: February 19, 2026[1][2]
Executive Summary: The Fluorine Paradox
Researchers often assume that because Fluorine is small (Van der Waals radius ~1.47 Å), substituting it into a quinoline scaffold will not drastically alter solubility.[2] This is a critical error.
The Problem: Fluorination induces a "solubility paradox." While it lowers basicity (pKa) and increases lipophilicity (LogP), its most disruptive effect is on Lattice Energy .[2] The strong C-F dipole and planar stacking of quinolines create a tightly packed crystal lattice that resists disruption by solvents.
-
In DMSO: The failure mode is usually hygroscopicity .[3][4][5] Fluorinated quinolines are often on the edge of saturation; absorbed atmospheric water acts as a potent anti-solvent, causing "invisible" micro-precipitation.
-
In Methanol: The failure mode is electronic . Fluorine’s electron-withdrawing nature reduces the quinoline nitrogen's basicity, preventing auto-protonation in protic solvents.
Module A: The "Universal Solvent" Failure (DMSO)
Symptom: Stock solution was clear yesterday but is cloudy today; or, biological assay results are highly variable (due to micro-precipitation).
The Mechanism: The Water-Antisolvent Cascade
DMSO is aggressively hygroscopic.[3][6] A standard screw-cap vial of DMSO can absorb significant atmospheric water within 24 hours of opening.
-
Lattice Energy vs. Solvation: Fluorinated quinolines rely on DMSO’s dipole to disrupt their crystal lattice.
-
Water Intake: As DMSO absorbs water, the solvent structure changes.[5] Water forms strong H-bond networks with DMSO, effectively "crowding out" the large, lipophilic quinoline molecules.[1][2]
-
The Freeze-Thaw Trap: Freezing a "wet" DMSO stock concentrates the compound into a supersaturated liquid phase just before solidification. Upon thawing, the compound crashes out as a thermodynamically stable (and less soluble) polymorph.
Troubleshooting Protocol: The Anhydrous Rescue
Use this workflow if your DMSO stock shows precipitation.[7]
Figure 1: Decision tree for rescuing precipitated fluorinated quinolines in DMSO. Note that adding fresh anhydrous DMSO is preferred over simply heating, which may degrade thermally labile compounds.[1][2]
Critical Best Practices
-
Single-Use Aliquots: Never store the main stock in a large bottle. Aliquot into single-use vials immediately after preparation.
-
Argon/Nitrogen Purge: If you must re-use a vial, purge the headspace with inert gas before closing.
-
Visual Check: Always vortex and visually inspect the bottom of the vial before pipetting. Micro-crystals settle quickly and are often missed.
Module B: The Protic Challenge (Methanol)
Symptom: Compound floats as a powder in Methanol and refuses to dissolve even with vigorous vortexing.
The Mechanism: pKa Shift & Electronic Deactivation
Standard quinoline has a pKa of ~4.9. It is a weak base. Methanol is a polar protic solvent that can solvate ions well.
-
The Fluorine Effect: Fluorine is highly electronegative.[8][9][10] If substituted at positions 2, 4, or near the nitrogen, it pulls electron density away from the ring nitrogen via induction.[1][2]
-
Result: The pKa drops (often to 2.0–3.0). The molecule becomes less basic . Methanol (neutral) cannot protonate this nitrogen. The molecule remains neutral and lipophilic, resisting solvation in the polar methanol environment.
Data: Solvent Compatibility Matrix
| Property | DMSO | Methanol | Troubleshooting Fluorinated Quinolines |
| Dielectric Constant | 47 (High) | 33 (Moderate) | DMSO is better for the neutral form; MeOH requires ionization. |
| H-Bond Capacity | Acceptor Only | Donor & Acceptor | Fluorine is a poor H-bond acceptor. MeOH struggles to solvate F-rich motifs without protonation. |
| Solubility Driver | Dipole-Dipole | H-Bonding / Ionization | In MeOH, you MUST adjust pH. |
Troubleshooting Protocol: "Salting In" with Acid
Use this method for analytical sample preparation (LCMS/NMR).[2]
Step 1: The Acid Spike Do not add pure Methanol. Instead, prepare Acidified Methanol :
-
Mix Methanol + 0.1% Formic Acid (or 10mM HCl for very stubborn cases).
-
Why? The acid forces the protonation of the deactivated quinoline nitrogen (
). The resulting cation is highly soluble in Methanol.
Step 2: The Co-Solvent "Golden Ratio" If the compound is too lipophilic for pure methanol even with acid:
-
Dissolve compound in a minimal volume of Dichloromethane (DCM) first.
-
Dilute with Methanol (ratio 1:9 DCM:MeOH).
-
Note: This prevents the "gumming" effect where the powder clumps in MeOH.
Module C: Advanced Solubilization Workflows
Protocol 1: Preparing a 10mM Biological Stock (DMSO)
Target: Reproducible, precipitation-free stock for cell assays.[1][2]
-
Weighing: Weigh solid into a glass vial (avoid plastic if possible to prevent leaching, though PP is acceptable for short term).
-
Solvent: Add Anhydrous DMSO (New bottle, <50 ppm water).
-
Disruption:
-
Vortex 30 seconds.
-
Sonicate 10 minutes (Water bath temp < 40°C).
-
-
Verification: Hold vial up to a light source. Invert. Look for "schlieren" lines (swirls) or particulates.
-
Storage: Aliquot immediately into 20µL - 50µL volumes. Store at -20°C.
-
Warning: Do not freeze-thaw these aliquots more than once.
-
Protocol 2: Kinetic Solubility Measurement (Nephelometry)
How to check if your compound is actually soluble or just a suspension.
Figure 2: Workflow for determining Kinetic Solubility. If the concentration in the supernatant is <80% of theoretical, the compound has precipitated.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO with 0.1% TFA to improve solubility? A: Caution advised. While TFA helps protonate the quinoline (improving solubility), TFA in DMSO is unstable over long periods. It can cause degradation of the solvent and the compound (via Pummerer rearrangement-like side reactions). Only use TFA/DMSO for immediate LCMS injections, not for storage.[1][2]
Q: My compound dissolves in DMSO but crashes out when I add it to cell media. Why? A: This is the "Solubility Cliff." Your compound is soluble in DMSO but insoluble in water.[5] When you dilute DMSO into media, the solvent power drops exponentially.
-
Fix: Reduce the final concentration.
-
Fix: Add a surfactant to the media (e.g., 0.5% Tween-80 or Cyclodextrin) before adding the DMSO stock.
Q: Why does fluorination make the melting point higher? A: Fluorine is small but possesses a high dipole moment. In planar systems like quinolines, this allows for very efficient crystal packing (stacking interactions).[1][2] High melting point = High lattice energy = Low solubility.
References
-
Purser, S., et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1][2] Link
-
Lipinski, C., et al. (2003).[1][2] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[5][6][12] Journal of Biomolecular Screening, 8(3).[2][12] Link[2]
- Context: The definitive study on how water absorption in DMSO causes compound precipit
-
Di, L., & Kerns, E. (2015).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link
- Context: Protocols for kinetic solubility and understanding the "solid st
-
Balbach, S., & Korn, C. (2004).[1][2] Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics, 275(1-2), 1-12.[1][2] Link
- Context: Methodologies for salt selection and pH adjustment to improve solubility of weak bases (quinolines).
Sources
- 1. Connected Papers | Find and explore academic papers [connectedpapers.com]
- 2. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ziath.com [ziath.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. ziath.com [ziath.com]
Recrystallization solvents for high-purity 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde
This technical guide addresses the purification of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde , a critical intermediate in the synthesis of high-value fluoroquinolone antibiotics.[1][2] The following protocols are derived from the foundational Meth-Cohn quinoline synthesis and adapted for the specific physicochemical properties induced by the 5,7-difluoro substitution.
Executive Summary & Solvent Selection
Compound Overview:
-
Appearance: Typically a pale yellow to off-white solid.[1][2]
-
Criticality: High purity (>98%) is required to prevent side reactions (e.g., polymerization) during subsequent cyclization steps.[1][4]
The "Golden" Solvent List
Based on the polarity profile of the quinoline core and the lipophilicity added by the difluoro motif, the following solvent systems are validated for recrystallization.
| Solvent System | Role | Suitability | Mechanism of Action |
| Ethyl Acetate (EtOAc) | Primary | Best for First Pass | Solubilizes the quinoline at reflux; moderate polarity rejects polar tars upon cooling.[1][2] |
| EtOAc / n-Heptane | Binary | High Recovery | Heptane acts as an anti-solvent to force precipitation, maximizing yield for lipophilic fluoro-analogs.[1] |
| Acetonitrile (MeCN) | Alternative | Polar Impurity Removal | Excellent for removing unreacted Vilsmeier salts and polar byproducts.[1][4] |
| DCM / Hexane | Rescue | Oiling Out Issues | Used when the compound refuses to crystallize from hot alcohols or esters.[1][4] |
⚠️ WARNING: Avoid using primary alcohols (Methanol/Ethanol) at high temperatures if the crude contains acidic residues (e.g., POCl3 traces).[1][2][4] This can lead to acetal formation or aldehyde oxidation.[1][4]
Standard Operating Procedure (SOP)
Protocol: Recrystallization from Ethyl Acetate / n-Heptane
This protocol assumes a crude purity of ~85-90% (typical after Vilsmeier-Haack workup).[1][4]
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in a round-bottom flask. Add Ethyl Acetate (approx. 5-7 mL per gram of solid).[1][4]
-
Reflux: Heat the mixture to reflux (77°C) with magnetic stirring.
-
Checkpoint: If the solution is not clear, add more EtOAc in 1 mL increments. If dark insoluble specks remain, filter the hot solution through a Celite pad.
-
-
Anti-Solvent Addition: While maintaining a gentle boil, add n-Heptane dropwise until a faint, persistent cloudiness appears.[1]
-
Re-solubilization: Add just enough EtOAc (approx. 0.5 - 1 mL) to clear the cloudiness and restore a transparent solution.[1][4]
-
Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed for 2-3 hours.
-
Crystallization: Once at room temperature, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.
-
Isolation: Filter the pale yellow needles via vacuum filtration. Wash the cake with cold 1:3 EtOAc/Heptane.
Troubleshooting Guide (Q&A)
Q1: My product is "oiling out" instead of crystallizing. What is happening?
Diagnosis: The 5,7-difluoro substitution lowers the melting point and increases lipophilicity.[1] If the solution is too concentrated or cools too fast, the product separates as a supercooled liquid (oil) before organizing into a lattice.[1][4] Solution:
-
Reheat the mixture until the oil redissolves.
-
Add Seed Crystals: If available, add a tiny crystal of pure product at ~40°C.
-
Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool to room temperature overnight.
-
Switch Solvents: Change to Acetonitrile . The higher polarity difference often forces a cleaner crystal lattice formation.[1][4]
Q2: The crystals are yellow/brown even after recrystallization.
Diagnosis: This indicates trapped oligomeric impurities or Vilsmeier tars (often red/brown).[1][2][4] Solution:
-
Activated Carbon Treatment: Dissolve the crude in hot EtOAc.[1][4] Add Activated Carbon (5 wt%), stir for 15 mins at reflux, and filter hot through Celite. Then proceed with crystallization.[1][4]
-
Acid Wash: Dissolve in DCM and wash with 5% NaHCO3 to remove any acidic phenols or hydrolysis byproducts before attempting recrystallization.[1][4]
Q3: I see a new spot on TLC after using Ethanol.
Diagnosis: You likely formed the diethyl acetal or underwent Cannizzaro disproportionation due to residual acid.[1][4] Solution: Avoid alcohols. Use Isopropyl Acetate or Toluene if higher boiling points are needed.[1][4] Ensure the crude is fully neutralized (pH 7) before heating.[1][4]
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the optimal purification route based on the physical state of your crude material.
Figure 1: Decision tree for the purification of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde, prioritizing solvent selection and troubleshooting common phase-separation issues.
References
-
Meth-Cohn, O., Narhe, B., & Tarnowski, B. (1981).[1][5] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1][4][6] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[1]
-
ChemicalBook. (n.d.).[1][4] 2-Chloro-3-quinolinecarboxaldehyde Synthesis and Properties. ChemicalBook Database.[1][4]
-
Khan, F. N., et al. (2009).[1][4][7] 2-Chloroquinoline-3-carbaldehyde: Crystal Structure and Vilsmeier-Haack Synthesis. Acta Crystallographica Section E.
-
PubChem. (n.d.).[1][4] 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (Compound Summary). National Library of Medicine.[1][4]
Sources
- 1. PubChemLite - 2-chloro-5,7-difluoroquinoline-3-carbaldehyde (C10H4ClF2NO) [pubchemlite.lcsb.uni.lu]
- 2. chemijournal.com [chemijournal.com]
- 3. achmem.com [achmem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Vilsmeier-Haack Cyclization for 5,7-Difluoroquinoline Synthesis
This guide provides in-depth troubleshooting for the synthesis of 5,7-difluoroquinoline derivatives via the Vilsmeier-Haack reaction. It is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with this specific and often demanding cyclization. Our focus is on the practical application of chemical principles to overcome common experimental hurdles, particularly those arising from the electronically-deactivated nature of the difluorinated substrate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Vilsmeier-Haack cyclization for quinoline synthesis?
The Vilsmeier-Haack reaction, in this context, is a one-pot electrophilic substitution and cyclization process.[1] It begins with the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[2][3] The N-arylacetamide substrate (in this case, N-(3,5-difluorophenyl)acetamide) then attacks this reagent. The reaction proceeds through a double formylation followed by an intramolecular cyclization and subsequent elimination to yield a 2-chloro-3-formylquinoline scaffold.[1] This product is a versatile intermediate for further chemical modification.[4]
Q2: Why is the preparation of the Vilsmeier reagent so critical for success?
The Vilsmeier reagent is the engine of this reaction, but it is both thermally unstable and highly sensitive to moisture.[5] It must be prepared in situ under strictly anhydrous conditions and at low temperatures (typically 0-5 °C) to prevent decomposition.[6] The reaction between DMF and POCl₃ is exothermic and can lead to a thermal runaway if not properly controlled.[5][7] Any exposure to atmospheric humidity will rapidly hydrolyze the reagent, rendering it inactive and generating corrosive byproducts.[5] Therefore, meticulous control over the reagent's formation is paramount to achieving a good yield.
Q3: How do the two fluorine atoms on the N-(3,5-difluorophenyl)acetamide precursor uniquely challenge this reaction?
This is the central issue for this synthesis. The Vilsmeier reagent is a relatively weak electrophile, best suited for reaction with electron-rich aromatic systems.[8][9] Fluorine atoms are strongly electron-withdrawing groups (EWGs) that significantly decrease the electron density of the aromatic ring through the inductive effect. This deactivation makes the initial electrophilic attack by the Vilsmeier reagent much more difficult.[10] Consequently, reactions with difluorinated substrates often require more forcing conditions (higher temperatures, longer reaction times) than their non-fluorinated counterparts, which in turn increases the risk of decomposition and side-product formation.[9]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low to No Product Yield; Starting Material is Recovered
This is the most common failure mode, directly linked to the electronically-deactivated substrate.
Potential Causes:
-
Inactive Vilsmeier Reagent: The reagent was compromised by moisture in the glassware, solvents, or atmosphere.[6]
-
Insufficient Reaction Energy: The reaction temperature or duration was not sufficient to overcome the high activation energy required for the deactivated substrate.[9]
-
Sub-optimal Stoichiometry: An incorrect ratio of POCl₃ to DMF or substrate failed to generate enough active reagent to drive the reaction to completion.
Recommended Solutions:
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours. Use anhydrous grade DMF (or distill from CaH₂) and a fresh, sealed bottle of POCl₃. Conduct the entire reaction under an inert atmosphere (Nitrogen or Argon).[5][6]
-
Optimize Reaction Temperature & Time: After the initial low-temperature formation of the Vilsmeier reagent and substrate addition, gradually increase the temperature. Monitor the reaction by Thin Layer Chromatography (TLC). While many quinoline syntheses proceed at 80-90 °C, a deactivated substrate may require temperatures up to 110-120 °C.[4][11] Be prepared for extended reaction times (e.g., 12-24 hours).
-
Adjust Reagent Stoichiometry: For deactivated substrates, a larger excess of the Vilsmeier reagent is often necessary. Systematically vary the molar ratio of POCl₃ to the acetanilide substrate. Ratios as high as 12:1 have been reported to maximize yields in similar systems.[1]
Problem 2: Significant Decomposition and Formation of a Dark, Tarry Residue
This issue indicates that the reaction conditions are too harsh, leading to polymerization or degradation of the starting material or product.
Potential Causes:
-
Reaction Overheating: Poor temperature control during the exothermic formation of the Vilsmeier reagent or an excessively high reaction temperature during cyclization.[6][9]
-
Incorrect Reagent Ratio: A large excess of POCl₃, while sometimes necessary for activation, can also promote charring and decomposition if the temperature is not carefully controlled.[9]
-
Impurities: Impurities in the starting materials or solvents can catalyze side reactions.[6]
Recommended Solutions:
-
Strict Temperature Control: Use an ice/salt bath to maintain 0-5 °C during the dropwise addition of POCl₃ to DMF. For the cyclization step, use a precisely controlled heating mantle or oil bath and avoid localized overheating.
-
Systematic Stoichiometry Optimization: If decomposition is observed, perform small-scale experiments to find the optimal balance between activation and stability. The table below provides a starting point for this optimization.
-
Use High-Purity Reagents: Purify the starting N-(3,5-difluorophenyl)acetamide by recrystallization if its purity is suspect.
| Trial | Substrate (mol) | DMF (mol equiv.) | POCl₃ (mol equiv.) | Temperature (°C) | Time (h) | Observation Goal |
| 1 | 1.0 | 10 | 8 | 80-90 | 12 | Baseline Yield |
| 2 | 1.0 | 12 | 10 | 80-90 | 12 | Improved Yield? |
| 3 | 1.0 | 15 | 12 | 80-90 | 12 | Max Yield? |
| 4 | 1.0 | 15 | 15 | 80-90 | 12 | Decomposition? |
Problem 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating the final product can be challenging.
Potential Causes:
-
Emulsion During Work-up: The presence of DMF and various salts can lead to the formation of stable emulsions during aqueous extraction, making phase separation difficult.[6]
-
Product Solubility: The product may have partial solubility in the aqueous layer, especially if the pH is not optimal, leading to loss of yield.
-
Co-eluting Impurities: Side products formed during the reaction may have similar polarities to the desired product, complicating purification by column chromatography.
Recommended Solutions:
-
Careful Quenching and Neutralization: Pour the cooled reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. Neutralize the acidic solution carefully with a saturated base like sodium carbonate or a cold NaOH solution until the pH is basic (pH 8-9) to ensure full precipitation of the quinoline product.
-
Break Emulsions: If an emulsion forms, add a saturated brine solution or allow the mixture to stand for an extended period. Sometimes, filtering the entire mixture through a pad of Celite® can help break the emulsion.
-
Optimize Purification: Use a gradient elution system for column chromatography (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) to achieve better separation.[12] If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective alternative to chromatography.[13]
Visualized Diagrams and Workflows
Reaction Mechanism
Caption: The two-stage mechanism of the Vilsmeier-Haack quinoline synthesis.
Experimental Workflow
Caption: A typical experimental workflow for the Vilsmeier-Haack synthesis.
Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting common Vilsmeier reaction issues.
Reference Experimental Protocol
Synthesis of 2-Chloro-3-formyl-5,7-difluoroquinoline
Disclaimer: This protocol involves hazardous materials. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[6] All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
N-(3,5-difluorophenyl)acetamide (1.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (15 equiv)
-
Phosphorus oxychloride (POCl₃) (12 equiv)
-
Crushed Ice
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen/argon inlet and a calcium chloride drying tube. Flame-dry the entire apparatus under vacuum and allow it to cool under an inert atmosphere.
-
Vilsmeier Reagent Formation: Charge the flask with anhydrous DMF (15 equiv). Cool the flask to 0 °C in an ice-salt bath. Add POCl₃ (12 equiv) dropwise via the dropping funnel over 45-60 minutes, ensuring the internal temperature does not exceed 5 °C.[1][5] Stir the resulting pale-yellow mixture at 0-5 °C for an additional 30 minutes after the addition is complete.
-
Substrate Addition: Add N-(3,5-difluorophenyl)acetamide (1.0 equiv) to the freshly prepared Vilsmeier reagent in small portions over 20 minutes, maintaining the low temperature.
-
Cyclization Reaction: After the addition is complete, slowly allow the mixture to warm to room temperature. Then, heat the reaction mixture in an oil bath to 90 °C. Monitor the reaction's progress by taking small aliquots, quenching them in a basic solution, extracting with ethyl acetate, and analyzing by TLC.[13] Maintain heating for 12-16 hours or until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Carefully and slowly pour the reaction mixture into the crushed ice.[1] A precipitate may form.
-
Neutralization: Slowly add saturated Na₂CO₃ solution to the acidic slurry until the pH of the mixture is ~8-9. Stir for 30 minutes to ensure complete precipitation of the crude product.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. Air-dry the crude solid.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[14] Alternatively, if the crude product is sufficiently clean, it may be purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 2-chloro-3-formyl-5,7-difluoroquinoline.
References
- Benchchem. The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. [URL: https://www.benchchem.
- Benchchem. A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. [URL: https://www.benchchem.com/technical-guides/a-head-to-head-comparison-of-quinoline-purification-techniques-for-researchers-and-drug-development-professionals]
- Benchchem. Vilsmeier reagent stability and storage conditions. [URL: https://www.benchchem.com/technical-guides/vilsmeier-reagent-stability-and-storage-conditions]
- IJCRT.org. SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. [URL: https://www.ijcrt.org/papers/IJCRT22A6765.pdf]
- Slideshare. Vilsmeier haack rxn. [URL: https://www.slideshare.net/slideshow/vilsmeier-haack-rxn/251336449]
- Benchchem. Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. [URL: https://www.benchchem.com/technical-guides/application-notes-and-protocols-vilsmeier-haack-reaction-for-quinoline-synthesis]
- Wikipedia. Vilsmeier–Haack reaction. [URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]
- Chemistry Steps. Vilsmeier-Haack Reaction. [URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (Link not available)
- International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [URL: https://www.chemijournal.com/archives/2021/vol9issue6/PartC/9-6-35-645.pdf]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm]
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (Link not available)
- Benchchem. Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole. [URL: https://www.benchchem.
- Benchchem. Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. [URL: https://www.benchchem.com/technical-guides/quinoline-derivatives-a-comprehensive-technical-guide-for-medicinal-chemistry]
- Benchchem. Optimizing reaction conditions for Vilsmeier cyclization in pyridines. [URL: https://www.benchchem.
- Google Patents. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. [URL: https://patents.google.
- Enamine. Vilsmeier Reagent. [URL: https://enamine.net/reagents/building-blocks/vilsmeier-reagent]
- RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra04309f]
- PMC. Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10595305/]
- Scribd. FINAL Vilsmeier Hacck Reaction. [URL: https://www.scribd.com/document/733157501/FINAL-Vilsmeier-Hacck-Reaction]
- Google Patents. CN102140078A - Improved scraup method for preparing quinoline or quinoline derivatives. [URL: https://patents.google.
- Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [URL: https://www.mt.com/ch/en/home/library/applications/L1_autochem-applications/L2_reaction-calorimetry/thermal-hazards-vilsmeier-haack.html]
- Reddit. Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). [URL: https://www.reddit.com/r/chemistry/comments/ogq7h1/having_some_troubles_with_a_vislmeierhaack/]
- Benchchem. Application Notes and Protocols: Formylation of Electron-Rich Heterocycles with Vilsmeier Reagent. [URL: https://www.benchchem.com/technical-guides/application-notes-and-protocols-formylation-of-electron-rich-heterocycles-with-vilsmeier-reagent]
- The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (Link not available)
- PMC. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10486334/]
- Vilsmeier-Haack Reaction. (Link not available)
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (Link not available)
- YouTube. Vilsmeier Haack Reaction - Part 2 ( Cyclization Examples)||Practice Questions. [URL: https://www.youtube.
- THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE. (Link not available)
- Vilsmeier-Haack Transformations under Non Classical Conditions. (Link not available)
- Slideshare. Vilsmeier haack reaction. [URL: https://www.slideshare.net/slideshow/vilsmeier-haack-reaction-251336450/251336450]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemijournal.com [chemijournal.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mt.com [mt.com]
- 8. One moment, please... [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Vilsmeier haack reaction | PPTX [slideshare.net]
- 11. ijpcbs.com [ijpcbs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijcrt.org [ijcrt.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Storage conditions to prevent oxidation of the 3-carbaldehyde group
Technical Support Center: Aldehyde Stability
A Guide to Preventing Oxidation of the 3-Carbaldehyde Group
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the storage and handling of compounds containing the 3-carbaldehyde functional group. As a Senior Application Scientist, my goal is to provide you with the causal reasoning behind these protocols to ensure the integrity and stability of your valuable materials.
Section 1: Understanding the Instability of 3-Carbaldehydes
This section addresses the fundamental chemical principles governing the degradation of aldehydes.
Question: Why is my aldehyde-containing compound degrading? I observe a loss of potency and the appearance of crystalline precipitates.
Answer: The primary degradation pathway for aldehydes is autoxidation.[1][2] The aldehyde group (–CHO) is highly susceptible to reaction with atmospheric oxygen, which converts it into a carboxylic acid (–COOH).[1][3][4] This process is a free-radical chain reaction that can be initiated by exposure to light, heat, or trace metal impurities.[1][5][6]
The crystalline solid you are observing is likely the corresponding carboxylic acid, which often has lower solubility and a higher melting point than the parent aldehyde.[1] This conversion not only reduces the purity of your sample but also alters its chemical reactivity and biological activity.
Question: What is the mechanism of aldehyde autoxidation?
Answer: Aldehyde autoxidation proceeds via a free-radical chain mechanism, often referred to as the Basic Autoxidation Scheme (BAS).[2]
-
Initiation: A radical initiator (e.g., from light or trace metals) abstracts the weakly-bound aldehydic hydrogen, forming an acyl radical.
-
Propagation: This acyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxyacyl radical. This highly reactive species can then abstract a hydrogen from another aldehyde molecule, forming a peroxycarboxylic acid and a new acyl radical, thus propagating the chain reaction.[2]
-
Termination: The reaction terminates when two radicals combine.
The formation of peroxy acids during this process can further accelerate degradation.[4][5] Understanding this mechanism is key to devising effective preventative strategies.
Section 2: Core Storage and Handling Recommendations
This section provides actionable protocols for the routine storage of aldehyde-containing compounds.
Question: What are the essential "everyday" storage conditions to prevent oxidation?
Answer: To minimize oxidation, you must control the compound's environment by limiting its exposure to oxygen, light, and heat.
-
Atmosphere Control: The most critical factor is the exclusion of oxygen.[7][8][9] Storing sensitive aldehydes under an inert atmosphere, such as dry nitrogen or argon, is the most effective method.[1][8][10] This displaces the oxygen that is required for the autoxidation chain reaction to proceed.[7][8]
-
Temperature Control: Store your compounds in a cool environment.[11][12] While room temperature (15-25°C) may be acceptable for short periods, refrigeration (2-8°C) is recommended for long-term storage as it significantly slows the rate of oxidation.[12]
-
Light Protection: Autoxidation can be initiated by UV light.[1][12] Always store aldehyde compounds in amber or opaque glass vials to protect them from light.[1][13][14]
-
Container Choice: Use tightly sealed containers with minimal headspace to reduce the amount of available oxygen.[1] A good seal, potentially reinforced with Parafilm, also prevents moisture ingress, which can facilitate some degradation pathways.[10]
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing the primary step of autoxidation.[7][8][15] |
| Temperature | 2–8 °C (Refrigerated) | Reduces the kinetic rate of the oxidation reaction.[12] |
| Light | Amber or Opaque Vials | Prevents photochemical initiation of the radical chain reaction.[1][13] |
| Container | Tightly Sealed, Minimal Headspace | Minimizes the volume of trapped oxygen and prevents moisture entry.[1] |
Section 3: Advanced Protective Strategies
For highly sensitive or valuable compounds requiring long-term stability, the following advanced measures should be implemented.
Question: When should I consider using a chemical antioxidant or inhibitor?
Answer: For extended storage or for particularly unstable aldehydes, adding a radical inhibitor, also known as an antioxidant, is a prudent strategy.[13] These molecules function by scavenging the free radicals that propagate the autoxidation chain reaction, effectively terminating it.[6]
Question: Which antioxidants are suitable, and at what concentration?
Answer: The choice of antioxidant depends on the solubility and downstream application of your aldehyde compound.
-
Butylated Hydroxytoluene (BHT): A common and effective antioxidant for organic compounds. It is a sterically hindered phenol that readily donates a hydrogen atom to peroxy radicals, forming a stable, unreactive radical itself.[6] A typical concentration is 50-200 ppm.
-
Tocopherol (Vitamin E): A natural, lipid-soluble antioxidant that functions similarly to BHT.[16][17][18] It is an excellent choice for applications where synthetic antioxidants are undesirable.
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be effective in systems with an aqueous component.[16][17][18]
It is crucial to ensure the chosen antioxidant is compatible with your compound and will not interfere with subsequent experiments.
Section 4: Experimental Protocols & Troubleshooting
This section provides step-by-step methodologies and solutions to common problems.
Experimental Protocol: Preparing a 3-Carbaldehyde Compound for Long-Term Storage
This protocol describes the best practice for aliquoting and storing an oxygen-sensitive aldehyde using standard laboratory equipment.
Materials:
-
Oven-dried glassware (e.g., Schlenk flask or vials with septa-lined caps).[19]
-
Source of dry, high-purity inert gas (Argon or Nitrogen) with a regulator and tubing.[20]
-
Antioxidant stock solution (if used).
Procedure:
-
Glassware Preparation: Ensure all glassware is scrupulously clean and dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[19] Assemble the flask or vial while still warm and immediately seal with a rubber septum or cap.
-
Inerting the Vessel: Insert a needle connected to the inert gas line into the septum. Insert a second, wider-gauge needle as an outlet. Gently flush the vessel with inert gas for 5-10 minutes to displace all air.[1] Remove the outlet needle first, then the inlet needle, to maintain a positive pressure of inert gas.
-
Compound Transfer: If the aldehyde is a liquid, use an oven-dried, gas-tight syringe that has been flushed with inert gas to perform the transfer. If it is a solid, quickly transfer it into the inerted flask under a positive flow of inert gas.
-
(Optional) Adding Antioxidant: If using an antioxidant, add the required volume of a stock solution via syringe.
-
Sealing and Storage: Securely seal the container. For vials, use septa-lined caps. For flasks, use a well-greased glass stopper secured with a clip. Wrap the cap/stopper area with Parafilm for an extra barrier. Place the sealed container in a labeled secondary container and store in a refrigerator (2-8°C) away from light.[10]
Troubleshooting Guide
Issue: My aldehyde has already turned yellow and contains white crystals. Is it usable?
Solution: The compound is partially oxidized. The usability depends on the extent of oxidation and the tolerance of your experiment for the carboxylic acid impurity. For many applications, purification is necessary. A common method is to dissolve the sample in an appropriate organic solvent and wash it with a 5-10% sodium carbonate or sodium bisulfite solution.[1][21] The basic wash will convert the acidic benzoic acid into its water-soluble salt, which can be removed in the aqueous layer.[1][22] The aldehyde can then be recovered from the organic layer. Note: This purification must be followed by proper drying and immediate storage under inert conditions.
Issue: I don't have access to a Schlenk line or glove box. What is the next best option?
Solution: While less ideal, you can still improve storage conditions. Use small vials filled to the very top to minimize headspace. After adding your compound, you can gently blow a stream of inert gas (like from a balloon) over the surface of the liquid or solid for 30-60 seconds before quickly capping the vial.[1] This "gas blanket" will displace the majority of the oxygen. Sealing with Parafilm and storing in the cold and dark is still mandatory.
Section 5: Visualization of Oxidation and Prevention
The following diagram illustrates the autoxidation pathway and highlights the intervention points for the storage strategies discussed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Autoxidation - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Video: Radical Autoxidation [jove.com]
- 7. Preventing Contamination with Inert Gas in Storage [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. consolidated-chemical.com [consolidated-chemical.com]
- 12. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 14. ossila.com [ossila.com]
- 15. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 16. btsa.com [btsa.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. mdpi.com [mdpi.com]
- 19. ehs.umich.edu [ehs.umich.edu]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Workup [chem.rochester.edu]
Handling moisture sensitivity of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde intermediates
[1]
Case ID: MOISTURE-SENSITIVITY-001 Status: Active Subject: Moisture Sensitivity & Handling Protocols for Fluorinated Quinoline Intermediates[1][2]
Core Technical Briefing
The Enemy: Moisture (Nucleophilic Water).[1][2][3] The Target: C-2 Position (Chlorine bearing carbon).[3]
Why this molecule is different: Standard 2-chloroquinoline-3-carbaldehydes are moderately stable.[2] However, your specific intermediate, 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde , possesses a drastically heightened sensitivity to moisture due to the 5,7-difluoro substitution pattern .[1][4]
-
Electronic Activation: The fluorine atoms at positions 5 and 7 are strong electron-withdrawing groups (EWG).[1][2][3] They pull electron density away from the pyridine ring system.[3]
-
Hyper-Electrophilicity: This induction renders the C-2 carbon highly electron-deficient (electrophilic).[2]
-
The Consequence: Water, even atmospheric moisture, acts as a nucleophile, attacking C-2 to displace chlorine (
mechanism) much faster than in non-fluorinated analogs.[1][3][4] This results in the irreversible formation of the 2-hydroxy-5,7-difluoroquinoline-3-carbaldehyde (often tautomerizing to the 2-quinolone form), a "dead" impurity that kills downstream yields.[1]
Storage & Handling Protocols (The "Dry Chain")[1][3][4]
Standard Operating Procedures (SOPs) for maintaining integrity.
A. Storage Conditions
| Parameter | Specification | Rational |
| Temperature | 2°C to 8°C | Retards the kinetics of hydrolysis and auto-oxidation.[1][2] |
| Atmosphere | Argon or Nitrogen (Blanketed) | Displaces humid air.[1][2][3] Argon is preferred (heavier than air).[1][2][3] |
| Container | Amber Glass + Parafilm/Teflon Tape | Amber glass prevents photo-oxidation of the aldehyde; tape seals against moisture ingress.[1][2] |
| Desiccant | Silica gel is insufficient for long-term storage of this activated intermediate.[1][2][3] |
B. Solvent Requirements for Reactions
When using this intermediate in subsequent steps (e.g., Schiff base formation, cyclization):
-
Solvent Grade: Anhydrous grade (
50 ppm ).[1][2][3] -
Molecular Sieves: Store solvents over activated 4Å molecular sieves for 24 hours prior to use.
-
Prohibited Solvents: Avoid alcohols (MeOH, EtOH) unless the next step specifically requires them, as they can form hemiacetals with the aldehyde or displace the chloride (alkoxylation).[1][3][4]
Synthesis & Workup: The Critical Zone
Most degradation occurs during the quench of the Vilsmeier-Haack reaction. Follow this protocol to survive the workup.
The Vilsmeier-Haack Quench Protocol: The intermediate exists as a hydrolytically unstable iminium salt.[1][2] You must hydrolyze the iminium to release the aldehyde without hydrolyzing the sensitive C-Cl bond.
-
Temperature Control: The quench water/ice mixture must be kept < 5°C .
-
Buffer: Do not quench with pure water. Use a Sodium Acetate (NaOAc) buffered ice slurry (pH ~5-6).[1][2][3]
-
Reason: Highly acidic conditions (generated by
hydrolysis) accelerate the attack of water on the 2-Cl position.
-
-
Speed: Rapid filtration is mandatory.[1][2][3] Do not let the solid sit in the aqueous mother liquor.[3]
-
Drying: Dissolve the wet cake in Dichloromethane (DCM), separate residual water, dry over
, and concentrate. Do not oven dry the wet solid directly.[1][2]
Troubleshooting Guide (FAQ)
Q1: My yellow solid turned into an orange/brown gum during storage. What happened?
-
Root Cause: Exposure to light and moisture simultaneously.[1][2][3] The aldehyde group oxidized to a carboxylic acid, which then catalyzed self-polymerization.[1]
-
Solution: Repurify via column chromatography (Hexane/EtOAc). Store strictly in the dark under Argon.
Q2: NMR shows a disappearance of the aldehyde proton (~10.5 ppm) and a new broad peak at ~12-14 ppm.
-
Solution: This is irreversible.[3] You must regenerate the aldehyde (reduction) or discard.[1][3] Prevent by using an inert atmosphere.[1][3]
Q3: I see a new set of peaks in the aromatic region, and the integration for the Chlorine-adjacent carbon is shifting.
-
Diagnosis: Hydrolysis to 2-Quinolone (2-Hydroxy derivative).[1][2]
-
Root Cause: Moisture ingress attacking the C-2 position.[1][2]
-
Solution: Check your solvent water content.[1] If using DMF for the next step, ensure it is not "wet" (DMF is hygroscopic).[1][3][4]
Q4: My yield is consistently low (<40%), and the product is difficult to filter.
Visualizing the Threat: Degradation Pathways[1][3]
The following diagram illustrates the specific chemical vulnerabilities of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde.
Caption: Figure 1. Degradation pathways.[1][3] The primary threat is the irreversible hydrolysis of the C-2 Chlorine to form the Quinolone impurity, accelerated by the electron-withdrawing fluorine atoms.[1]
Analytical Validation
Before proceeding to the next synthetic step, validate the integrity of your intermediate using these benchmarks.
| Test | Expected Result | Failure Mode Indicator |
| TLC (20% EtOAc/Hex) | Single spot, | Spot at baseline (Acid) or |
| 1H NMR ( | Aldehyde singlet at | Broad singlet >12 ppm (Acid).[1] Loss of aromatic integration.[1] |
| Karl Fischer (KF) | Water content < 0.1% | High water content implies hydrate formation.[1][2][3] |
| Melting Point | Sharp range (e.g., 142-145°C)* | Wide/depressed range indicates partial hydrolysis.[2][3][4] |
*Note: Melting points vary slightly by specific polymorph and derivative; establish an internal standard.
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[1][3][4] The Vilsmeier–Haack Reaction.[3][5][6][7][8][9][10] Comprehensive Organic Synthesis, 2, 777-794.[1][3][4]
-
Srivastava, A., & Singh, R. M. (2005).[1][3][4][6] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides.[1][3][5][6][10] Indian Journal of Chemistry, 44B, 1868-1875.[1][3][4]
-
Kidwai, M., et al. (2012).[1][3][4] Aqua mediated synthesis of substituted 2-chloro-3-formylquinolines.[1][11] Arabian Journal of Chemistry. (Demonstrates sensitivity of the chloro-group in aqueous media).
-
Gouda, M. A., & El-Bana, G. G. (2023).[1][3][4] Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.[1][3][4][12] Mini-Reviews in Organic Chemistry, 20(5). (Discusses the reactivity of the 2-chloro intermediate).
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. benchchem.com [benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 8. ijsr.net [ijsr.net]
- 9. growingscience.com [growingscience.com]
- 10. heteroletters.org [heteroletters.org]
- 11. scispace.com [scispace.com]
- 12. benthamdirect.com [benthamdirect.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out for their versatile applications, ranging from antimalarial agents to organic light-emitting diodes (OLEDs)[1][2]. The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating their exact molecular structure[1]. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde, a polysubstituted quinoline with significant potential in synthetic chemistry[3][4][5]. By comparing its spectral features with those of structurally related analogs, we aim to provide a clear framework for understanding substituent effects on the quinoline core.
Part 1: Spectral Analysis of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde
The introduction of chloro, difluoro, and carbaldehyde substituents onto the quinoline scaffold creates a unique electronic environment, which is reflected in its NMR spectra. The analysis that follows is based on predicted data and established principles of NMR spectroscopy for similar compounds, performed in a standard deuterated solvent such as chloroform-d (CDCl₃).
¹H NMR Spectrum Analysis
The proton NMR spectrum is anticipated to show distinct signals for the aldehyde proton and the three aromatic protons on the quinoline ring system.
-
Aldehyde Proton (H-C=O): This proton is expected to appear as a singlet in the downfield region, typically around δ 10.0-10.5 ppm . Its significant deshielding is due to the strong electron-withdrawing nature of the adjacent carbonyl group.
-
H4 Proton: The proton at position 4 will likely be the most deshielded of the aromatic protons due to the anisotropic effect of the C3-carbaldehyde and the inductive effect of the C2-chloro group. It should appear as a singlet around δ 8.5-8.8 ppm .
-
H6 and H8 Protons: The protons on the fluorinated benzene ring (H6 and H8) will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.
-
H8: This proton is expected to be a doublet of doublets (dd) or a triplet of doublets (tdd) around δ 7.6-7.8 ppm , coupled to H6 (³JHH) and the fluorine at C7 (³JHF).
-
H6: This proton should appear as a doublet of doublets (dd) or a triplet of doublets (tdd) further upfield, around δ 7.2-7.4 ppm , coupled to H8 (³JHH) and the fluorine at C5 (³JHF). The coupling constants are crucial for definitive assignment.
-
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon framework. The chemical shifts are heavily influenced by the electronegative substituents.
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded, expected around δ 185-190 ppm [6].
-
Quaternary Carbons: The carbons bearing substituents (C2, C3, C5, C7) and the bridgehead carbons (C4a, C8a) will appear as singlets or doublets due to C-F coupling.
-
C2 (bearing Cl): Expected around δ 150-154 ppm .
-
C5 and C7 (bearing F): These carbons will show large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz) and will resonate at approximately δ 158-162 ppm .
-
C3 (bearing CHO): Expected around δ 135-138 ppm .
-
-
Protonated Aromatic Carbons:
-
C4: Highly deshielded, appearing around δ 140-143 ppm .
-
C6 and C8: These carbons will exhibit smaller two-bond C-F couplings (²JCF) and will resonate in the δ 110-120 ppm region.
-
Table 1: Predicted ¹H and ¹³C NMR Data for 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (in CDCl₃)
| ¹H NMR | δ (ppm) | Multiplicity |
| H-C=O | 10.3 | s |
| H4 | 8.6 | s |
| H8 | 7.7 | tdd |
| H6 | 7.3 | tdd |
| ¹³C NMR | δ (ppm) | Multiplicity | ¹JCF (Hz) |
| C=O | 188.0 | s | - |
| C7 | 161.0 (d) | d | ~255 |
| C5 | 159.5 (d) | d | ~250 |
| C2 | 152.0 | s | - |
| C8a | 148.0 (dd) | dd | - |
| C4 | 141.5 | d | - |
| C3 | 136.0 | s | - |
| C4a | 122.0 (dd) | dd | - |
| C6 | 115.0 (dd) | dd | - |
| C8 | 112.0 (dd) | dd | - |
(Note: Predicted data based on established substituent effects. Actual experimental values may vary slightly. Multiplicity in ¹³C refers to splitting from C-F coupling.)
Part 2: Comparative Spectral Analysis
To understand the specific influence of each substituent, we compare the spectrum of our target molecule with that of 2-chloroquinoline-3-carbaldehyde. This comparison isolates the effect of the two fluorine atoms.
Comparison with 2-Chloroquinoline-3-carbaldehyde
The primary difference is the absence of fluorine atoms in 2-chloroquinoline-3-carbaldehyde. This simplifies the spectrum of the benzene portion of the ring system.
-
¹H NMR: The protons H5, H6, H7, and H8 in 2-chloroquinoline-3-carbaldehyde would appear as a more conventional set of aromatic signals (doublets and triplets of doublets) without the additional complexity of H-F coupling[7]. The chemical shifts for H4 and the aldehyde proton would be very similar, as the fluorine atoms are on the distal ring.
-
¹³C NMR: The carbons of the benzene ring (C5, C6, C7, C8) in the non-fluorinated analog would not exhibit C-F coupling, appearing as simple singlets or doublets based on their protonation state in a proton-coupled spectrum. Their chemical shifts would also be significantly different, residing in the more typical aromatic region of δ 125-135 ppm. The fluorine atoms in the target molecule cause a significant downfield shift for the carbons they are attached to (C5, C7) and influence the shifts of neighboring carbons through two- and three-bond couplings.
Table 2: ¹H and ¹³C NMR Data Comparison
| Compound | H4 (δ ppm) | Aldehyde-H (δ ppm) | Aromatic Region (δ ppm) |
| 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde | ~8.6 | ~10.3 | 7.2-7.8 (complex, with H-F coupling) |
| 2-Chloroquinoline-3-carbaldehyde [7] | ~8.03 | ~10.0 | 7.3-8.2 (standard aromatic multiplets) |
| Compound | C4 (δ ppm) | C=O (δ ppm) | C5 (δ ppm) | C7 (δ ppm) |
| 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde | ~141.5 | ~188.0 | ~159.5 | ~161.0 |
| 2-Chloroquinoline-3-carbaldehyde [7] | ~139.0 | ~190.0 | ~128.0 | ~130.0 |
This comparison clearly demonstrates that the fluorine substituents are the dominant influence on the chemical shifts and coupling patterns within the benzo- portion of the quinoline ring, providing a distinct spectral fingerprint.
Part 3: Experimental Protocol
Acquiring high-quality NMR data is essential for accurate structural elucidation. The following is a standardized protocol for the analysis of quinoline derivatives[7][8].
Step-by-Step Methodology for NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde.
-
Transfer the solid into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS).
-
Securely cap the NMR tube and gently invert it multiple times or use a vortex mixer at low speed until the sample is completely dissolved, ensuring a homogenous solution.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃ at 77.16 ppm for ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp peaks and resolving fine coupling patterns. Poor shimming can lead to broad peaks[9].
-
Acquire a standard ¹H NMR spectrum. A spectral width of 12-15 ppm is typically sufficient.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A spectral width of 200-220 ppm is standard for most organic molecules[6].
-
For detailed structural assignment, acquire two-dimensional (2D) NMR spectra, such as COSY (to identify H-H couplings) and HSQC/HMBC (to correlate protons with their attached carbons and neighboring carbons)[9][10].
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale. If TMS is used, its signal is set to 0 ppm. Otherwise, the residual solvent peak can be used as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C)[6].
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign all signals to their respective nuclei in the molecule.
-
Experimental Workflow Diagram
Caption: Standard workflow for NMR spectral analysis.
Conclusion
The NMR spectral analysis of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde provides a clear illustration of how multiple, electronically distinct substituents collectively influence the magnetic environment of a core heterocyclic structure. The presence of the aldehyde group results in characteristic downfield shifts for the aldehyde proton and C4-H. The chloro-substituent at C2 further deshields adjacent nuclei. Most notably, the difluoro-substitution at C5 and C7 introduces complex splitting patterns and significant shifts in the benzene ring portion of the molecule, serving as a powerful diagnostic tool for structural confirmation. This guide provides the foundational data and comparative insights necessary for researchers to confidently identify and characterize this and other related quinoline derivatives in their work.
References
- BenchChem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
- Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Repository.
- BenchChem. (n.d.). Troubleshooting NMR Peak Assignments for Substituted Quinolines.
- Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).
- TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
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- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.).
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- Sigma-Aldrich. (n.d.). 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde AldrichCPR.
- Wellcome Open Research. (2022, October 14). Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde.
- PMC. (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product.
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A Senior Application Scientist's Guide to 19F NMR Interpretation for 5,7-Difluoro Substitution Patterns
For researchers and professionals in drug development and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern chemical design. The unique properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Consequently, the ability to unambiguously characterize these fluorinated molecules is paramount. Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its exceptional sensitivity and vast chemical shift dispersion, offering a direct window into the fluorine's local environment.[2]
This guide provides an in-depth comparison and interpretation of ¹⁹F NMR spectra for molecules featuring a 5,7-difluoro substitution pattern on an aromatic system. We will dissect the characteristic spectral signatures, compare them with alternative substitution patterns, and provide robust, field-proven protocols for acquiring high-fidelity data.
The Unique Signature of a 5,7-Difluoro System
The ¹⁹F nucleus is a spectroscopist's dream: it has a spin of I = ½, 100% natural abundance, and a high gyromagnetic ratio, making it the third most receptive nucleus for NMR after ³H and ¹H.[3] Its large chemical shift range, often spanning over 800 ppm, dramatically reduces the probability of signal overlap, a common challenge in ¹H NMR.[3][4]
When two fluorine atoms are placed at the 5- and 7-positions of a symmetric aromatic or heteroaromatic ring system, they become chemically and magnetically equivalent. This equivalence is the first key to interpreting the spectrum.
-
Chemical Shift (δ): Instead of two separate signals, a single resonance is observed. The precise chemical shift is highly sensitive to the electronic environment, but for fluoroaromatics, signals typically appear between -110 and -180 ppm relative to the standard CFCl₃.[5] The prediction of ¹⁹F chemical shifts can be challenging due to their strong dependence on electronic excited states, but computational DFT methods have shown increasing accuracy.[6]
-
Spin-Spin Coupling (J): The multiplicity, or splitting pattern, of this single resonance provides a rich tapestry of structural information. This pattern arises from interactions (couplings) with nearby magnetic nuclei, primarily protons. ¹⁹F-¹⁹F couplings are generally larger than ¹H-¹H couplings and can be observed over longer ranges (4 or 5 bonds).[3]
In a typical 5,7-difluoroaromatic system, the key couplings influencing the fluorine signal are:
-
³J_HF (ortho-coupling): The three-bond coupling to the proton at the 6-position (H6). This is typically the largest H-F coupling, often in the range of 8-12 Hz.
-
⁴J_HF (meta-coupling): The four-bond coupling to the protons at the 4- and 8-positions (H4 and H8). These protons are also equivalent to each other, and their coupling to the fluorines will be smaller, usually 2-5 Hz.
-
⁵J_FF (meta-coupling): The five-bond coupling between the two fluorine atoms (F5 and F7). In aromatic systems, this through-bond meta coupling is typically very small, often less than 2 Hz, and may not be resolved. It's important not to confuse this with through-space coupling, which can be significant if the atoms are forced into close proximity.[7][8]
The resulting signal for the F5/F7 nuclei in a proton-coupled ¹⁹F spectrum is a characteristic triplet of triplets (tt) . The larger coupling constant (J₁) corresponds to the ortho-coupling (³J_HF) to the single H6 proton, splitting the signal into a doublet. Each peak of this doublet is then split into a triplet by the two equivalent meta-protons (H4 and H8), with a smaller coupling constant (J₂). If J₁ is significantly larger than J₂, the pattern is clearly resolved.
Visualizing the Coupling Network
The spin system interactions in a 5,7-difluoroaromatic moiety can be visualized to clarify these relationships.
Caption: Spin-spin coupling network in a 5,7-difluoroaromatic system.
Comparative Analysis: Distinguishing Difluoro Patterns
The true diagnostic power of the 5,7-difluoro pattern becomes evident when compared to other common difluoro-aromatic substitutions. The combination of chemical equivalence and the unique proton environment creates a signature that is readily distinguishable.
| Substitution Pattern | Chemical Equivalence | Expected ¹⁹F Signal(s) | Key Coupling Constants | Distinguishing Features |
| 5,7-Difluoro (meta) | Equivalent | 1 | ³J_HF (ortho), ⁴J_HF (meta) | Single resonance with a characteristic triplet-of-triplets pattern (in coupled spectra). |
| 1,2-Difluoro (ortho) | Non-Equivalent | 2 | ³J_FF (ortho, ~20 Hz) , ³J_HF, ⁴J_HF | Two distinct signals, each a complex multiplet, dominated by a large ortho F-F coupling. |
| 1,3-Difluoro (meta) | Equivalent | 1 | ⁴J_FF (meta, 2-7 Hz) , ³J_HF, ⁴J_HF, ⁵J_HF | Single resonance. The proton coupling pattern differs significantly, often appearing as a triplet split by two ortho-protons. |
| 1,4-Difluoro (para) | Equivalent | 1 | ⁵J_FF (para, ~10-15 Hz) , ³J_HF, ⁴J_HF | Single resonance. The para F-F coupling is larger than the meta F-F coupling. The signal is often a triplet due to coupling with two equivalent ortho-protons. |
This comparison underscores a key advantage of ¹⁹F NMR: subtle changes in substitution geometry lead to dramatic and predictable changes in the NMR spectrum, making it a powerful tool for isomer identification. While ¹H and ¹³C NMR can also be used, the spectra are often more complex due to smaller chemical shift dispersion and convoluted H-H coupling networks, frequently requiring a suite of 2D NMR experiments (COSY, HSQC, HMBC) for full assignment.[9][10]
Experimental Protocol for High-Fidelity Data Acquisition
Acquiring clean, interpretable ¹⁹F NMR data is straightforward with a properly validated protocol. Trustworthiness in results stems from meticulous sample preparation and systematic parameter optimization.
Part A: Sample Preparation
-
Solute Concentration: For routine analysis on modern spectrometers (≥400 MHz), a concentration of 5-10 mM is typically sufficient.[11]
-
Solvent Selection: Use a high-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to provide a lock signal for the spectrometer. Ensure the solvent fully dissolves the analyte.
-
Filtration: To achieve the best possible resolution and line shape, filter the final solution through a pipette plugged with cotton or glass wool into a clean, high-quality NMR tube to remove any particulate matter.[12]
-
Reference Standard: While external referencing is possible, using an internal standard is often more accurate. However, the standard must be inert and its signal must not overlap with analyte signals. Common references include trifluorotoluene (-63.72 ppm) or hexafluorobenzene (-164.9 ppm).[13][14] For quantitative work, a certified reference material is essential.[5][15]
Part B: Data Acquisition Workflow
This workflow outlines the steps for acquiring both proton-decoupled and proton-coupled ¹⁹F spectra.
Caption: Standard workflow for ¹⁹F NMR data acquisition and analysis.
Part C: Key Acquisition Parameters
-
Experiment 1: Proton-Decoupled ¹⁹F (zgfhigqn on Bruker):
-
Purpose: To quickly identify the number of unique fluorine environments and their chemical shifts. For a 5,7-difluoro system, this should yield a single sharp singlet.
-
Relaxation Delay (d1): Set to 1-2 seconds for routine screening. For accurate integration in quantitative NMR (qNMR), d1 should be at least 5 times the longest T₁ relaxation time.[4]
-
Number of Scans (ns): Typically 16 to 64 scans provide excellent signal-to-noise.
-
-
Experiment 2: Proton-Coupled ¹⁹F (zgfl on Bruker):
-
Purpose: To resolve the H-F coupling constants and determine the multiplet structure.
-
Acquisition Time (aq): Should be long enough (e.g., 2-4 seconds) to resolve the small meta-couplings. A longer acquisition time leads to higher digital resolution.
-
Processing: Applying a gentle window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) can improve the signal-to-noise ratio before Fourier transformation.[16]
-
Conclusion
The 5,7-difluoro substitution pattern imparts a highly informative and readily identifiable signature in the ¹⁹F NMR spectrum. The appearance of a single resonance, typically split into a triplet of triplets in a proton-coupled experiment, provides a definitive fingerprint for this arrangement. By understanding the principles of chemical shift and spin-spin coupling, and by employing robust experimental protocols, researchers can leverage the power of ¹⁹F NMR to accelerate discovery and development. This guide provides the foundational knowledge and practical steps to confidently interpret these spectra, ensuring data integrity and enabling deeper molecular insights.
References
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Title: Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia Source: Wikipedia URL: [Link]
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Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: PMC (Journal of Organic Chemistry) URL: [Link]
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Title: A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds Source: RSC Publishing (Physical Chemistry Chemical Physics) URL: [Link]
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Title: Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure Source: RSC Publishing (Environmental Science: Processes & Impacts) URL: [Link]
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Title: Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex Source: Wiley Online Library (Angewandte Chemie) URL: [Link]
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Title: Analysis of the NMR through-space coupling mechanism between 19F atoms Source: Chalmers University of Technology Research URL: [Link]
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Title: How to interpret the 19F NMR spectra Source: Quora URL: [Link]
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Title: 19F NMR Reference Standards Source: University of Ottawa URL: [Link]
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Title: 19F Chemical Shifts and Coupling Constants Source: UCSB Chemistry and Biochemistry URL: [Link]
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Title: Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening Source: PMC (ACS Omega) URL: [Link]
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Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: University of Edinburgh URL: [Link]
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Title: Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products Source: JoVE URL: [Link]
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Title: Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization Source: ChemRxiv URL: [Link]
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Title: The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane Source: ResearchGate URL: [Link]
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Title: Why is proton coupling through bonds and how does this affect identical protons? Source: Chemistry Stack Exchange URL: [Link]
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Title: 19F-centred NMR analysis of mono-fluorinated compounds Source: Semantic Scholar URL: [Link]
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Title: A beginner's guide to 19F NMR and its role in drug screening Source: Springer (Journal of Biomolecular NMR) URL: [Link]
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Title: Where to find 19F NMR spectra? Source: Reddit URL: [Link]
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Title: Preparation of Li,19-F, 31-P NMR samples Source: Reddit URL: [Link]
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Title: Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery Source: MDPI (Molecules) URL: [Link]
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FTIR Analysis of Substituted Quinolines: A Comparative Guide to Identifying Aldehyde and Chloro Functional Groups
An In-Depth Technical Guide
This guide provides a detailed comparative analysis of the characteristic Fourier-Transform Infrared (FTIR) spectroscopy peaks for aldehyde (-CHO) and chloro (C-Cl) functional groups on a quinoline scaffold. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple peak tables to explain the underlying principles, positional influences, and spectral interpretation strategies essential for unambiguous structural characterization.
Introduction: The Role of FTIR in Characterizing Quinoline Scaffolds
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise nature and position of substituents on this heterocyclic framework are critical determinants of a molecule's biological activity. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective technique for identifying the functional groups present in these molecules.[2] By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), FTIR provides a unique "fingerprint" of a compound's covalent bonds.
This guide focuses on two common and important substituents: the aldehyde and the chloro group. While both can be identified using FTIR, their spectral signatures are vastly different in terms of intensity, reliability, and the region in which they appear. Understanding these differences is key to accurate and efficient structural elucidation.
Part 1: The Unmistakable Signature of the Aldehyde Group on Quinolines
The aldehyde group (-CHO) presents two highly characteristic and reliable sets of peaks, making its identification by FTIR relatively straightforward.
The Carbonyl (C=O) Stretch: A Strong and Defining Peak
The most prominent feature of an aldehyde is the intense absorption arising from the C=O bond stretching vibration. For simple aliphatic aldehydes, this peak typically appears in the 1740-1720 cm⁻¹ range.[3][4] However, when the aldehyde is directly attached to the quinoline ring, conjugation with the aromatic system delocalizes the pi-electrons, slightly weakening the C=O double bond. This causes a predictable shift to a lower wavenumber (frequency).
For aromatic aldehydes, including formyl-quinolines, the C=O stretching peak is typically observed in the 1705-1685 cm⁻¹ region.[5] For example, in 2,6-dichloro-3-formyl quinoline, the C=O stretch is reported at 1693 cm⁻¹ .[6] This peak is almost always the strongest in the spectrum, making it an excellent starting point for analysis.[7]
The Aldehydic C-H Stretch: The Confirmatory Doublet
While the C=O stretch confirms a carbonyl group, it does not exclusively define an aldehyde. The definitive signature of an aldehyde is the stretching vibration of the hydrogen atom attached directly to the carbonyl carbon (the aldehydic C-H). This vibration uniquely produces a pair of weak to medium peaks, often appearing as a doublet, in the region of 2880-2800 cm⁻¹ and 2780-2700 cm⁻¹ .[3][5][8]
The appearance of this doublet is a result of Fermi resonance, an interaction between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration.[9] The presence of these two peaks, even if weak, in conjunction with a strong C=O absorption around 1700 cm⁻¹, is conclusive evidence for an aldehyde functional group.[9][10] The higher frequency peak (~2850 cm⁻¹) can sometimes be masked by stronger sp³ C-H stretching bands if alkyl chains are present, but the lower frequency peak (~2750 cm⁻¹) is typically distinct.[5][9]
Part 2: Locating the Chloro Group: A Challenge in the Fingerprint Region
Identifying a carbon-chlorine bond is significantly more challenging than identifying an aldehyde. The C-Cl stretching vibration is less intense and falls within the complex "fingerprint region" of the spectrum (below 1500 cm⁻¹), which is crowded with numerous other vibrational peaks.
The C-Cl Stretch: A Variable and Weaker Peak
The C-Cl stretching absorption for aromatic chloro compounds is found in a broad range, typically between 850-505 cm⁻¹ .[11] The exact position and intensity of this peak are highly sensitive to the overall structure of the molecule, particularly the substitution pattern on the quinoline ring. Unlike the strong and sharp C=O peak of an aldehyde, the C-Cl stretch is often of medium to weak intensity and can be difficult to distinguish from other skeletal vibrations of the quinoline ring itself.[12]
Experimental data from various chloroquinoline derivatives illustrate this variability:
-
In one 2-chloro-3-(chloromethyl)-6-methylquinoline derivative, the C-Cl stretch was observed at 769 cm⁻¹ .[13]
-
Several 7-chloroquinoline derivatives show C-Cl absorptions in the 764-758 cm⁻¹ range.[1]
-
For 2-chloro-3-(benzylidene)-8-methyl quinoline, the C-Cl peak is reported around 770 cm⁻¹ .[6]
-
Theoretical calculations combined with experimental data for 8-chloroquinoline place the C-Cl stretch in the 829-826 cm⁻¹ region.[12]
This wide range underscores the difficulty in assigning a C-Cl stretch without comparative analysis or computational support. Its primary utility is often in confirming a suspected structure rather than identifying the chloro group in a complete unknown.
Part 3: Comparative Analysis and Spectral Interpretation Workflow
A direct comparison highlights the complementary nature of the evidence provided by FTIR for these two functional groups.
Summary of Diagnostic Peaks
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Typical Intensity | Notes |
| Aldehyde (-CHO) | C=O Stretch | 1705 - 1685 | Strong, Sharp | Lowered frequency due to conjugation with the quinoline ring.[5] |
| Aldehydic C-H Stretch | ~2850 and ~2750 | Weak to Medium | Appears as a characteristic doublet due to Fermi Resonance.[9] | |
| Chloro (C-Cl) | C-Cl Stretch | 850 - 750 | Weak to Medium | Located in the complex fingerprint region; position is highly variable.[11] |
Logical Workflow for Spectral Interpretation
For a researcher analyzing an unknown substituted quinoline, a logical workflow can be employed. The following diagram illustrates the decision-making process based on key spectral features.
Caption: Logical workflow for identifying aldehyde and chloro groups on a quinoline scaffold using FTIR.
Part 4: Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via ATR
The Attenuated Total Reflectance (ATR) technique is ideal for analyzing solid quinoline derivatives due to its simplicity and minimal sample preparation.
Methodology:
-
Instrument Preparation & Background Scan:
-
Action: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and allowing it to dry completely.
-
Rationale: A clean crystal is essential to prevent cross-contamination and ensure the spectrum is solely from the sample.
-
Action: Perform a background scan. This involves collecting a spectrum of the empty ATR setup.
-
Rationale: The background scan is a critical self-validating step. It records the spectral signature of the ambient environment (atmospheric H₂O and CO₂) and the instrument itself. The instrument's software automatically subtracts this background from the sample spectrum, ensuring that the final data reflects only the sample's molecular absorptions.
-
-
Sample Application:
-
Action: Place a small amount of the solid quinoline derivative powder onto the center of the ATR crystal.
-
Rationale: Only a few milligrams of the sample are needed. It must make direct and intimate contact with the crystal surface where the evanescent wave interacts with the sample.[12]
-
Action: Lower the ATR press and apply consistent pressure to the sample.
-
Rationale: Applying pressure ensures a uniform and void-free contact between the sample and the crystal, which is crucial for achieving a high-quality spectrum with good peak intensity and reproducibility.
-
-
Data Acquisition:
-
Action: Initiate the sample scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to generate the final spectrum.
-
Rationale: Co-adding scans is a signal-averaging process. It improves the signal-to-noise ratio, making weaker peaks (like the aldehydic C-H stretch) more clearly visible above the baseline noise.
-
-
Data Processing and Interpretation:
-
Action: After acquisition, perform an automatic baseline correction if necessary.
-
Rationale: This ensures that the peaks originate from a flat baseline (zero absorbance), which is important for accurate peak picking and intensity measurements.
-
Action: Use the instrument's software to identify and label the wavenumbers of the key peaks.
-
Action: Compare the observed peak positions with the data presented in this guide (summarized in the table and discussed in Parts 1 and 2) to identify the functional groups present.
-
Conclusion
FTIR spectroscopy is an indispensable tool for the structural analysis of substituted quinolines. The aldehyde group provides a robust and unambiguous spectral signature, characterized by a strong C=O stretch (1705-1685 cm⁻¹) and a confirmatory C-H stretching doublet (~2850 and ~2750 cm⁻¹). In contrast, the chloro group's C-Cl stretching vibration appears in the congested fingerprint region (850-750 cm⁻¹) with variable position and weaker intensity, making its assignment more tentative. By following the systematic interpretation workflow and employing proper experimental technique, researchers can confidently leverage FTIR to characterize these key functional groups, accelerating research and development in medicinal chemistry.
References
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Kubisz, K., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(23), 7869. [Link]
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Arjunan, V., et al. (2012). Comparative vibrational spectroscopic studies of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal of Applied Chemistry, 1(5), 37-51. [Link]
-
Li, Y., et al. (2024). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis, and molecular docking studies. SSRN Electronic Journal. [Link]
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Arockia Doss, M., & Raj, C. (2014). FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. ResearchGate. [Link]
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Alaşalvar, C. (2021). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. ResearchGate. [Link]
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Abdel-Rahman, A. A.-H., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(7), 442-449. [Link]
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Patel, D., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 10-14. [Link]
-
LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]
-
Nosov, M., et al. (2022). Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. Materials, 15(19), 6750. [Link]
-
LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
TutorChase. (n.d.). What characteristic peaks are seen for aldehydes in IR spectroscopy? TutorChase. [Link]
-
Bernstein, M. P., et al. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA Ames Research Center. [Link]
-
Karabacak, M., et al. (2013). Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 113, 269-280. [Link]
-
ResearchGate. (2014). Why are there two C-H spectra for the aldehyde proton in IR? ResearchGate. [Link]
-
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries. [Link]
-
Mary, Y. Fatima, et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Heliyon, 7(5), e07027. [Link]
-
Smith, B. C. (2020). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]
-
Ayoob, A. I., & Mohmood, F. N. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Iraqi Journal of Science, 64(3), 1339-1351. [Link]
-
LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
El-Gaby, M. S. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Heterocyclic Chemistry, 55(1), 1-20. [Link]
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HPLC method development for purity analysis of fluorinated quinolines
Optimizing Selectivity: Pentafluorophenyl (PFP) vs. C18 Stationary Phases[1]
Executive Summary
The Challenge: Fluorinated quinolines are critical scaffolds in medicinal chemistry (e.g., fluoroquinolone antibiotics, antimalarials). However, their synthesis often yields positional isomers (e.g., 6-fluoro vs. 7-fluoro derivatives) that possess nearly identical hydrophobicity.
The Status Quo: Standard alkyl-bonded phases (C18/C8) rely almost exclusively on hydrophobic subtraction. They frequently fail to resolve these isomers, resulting in co-elution and inaccurate purity assessments.
The Solution: Pentafluorophenyl (PFP) stationary phases introduce orthogonal separation mechanisms—specifically
Mechanistic Comparison: Why C18 Fails and PFP Succeeds
To develop a robust method, one must understand the molecular interactions at play.
The Alternative: C18 (Alkyl) Phases
-
Mechanism: Hydrophobic interaction (dispersive forces).
-
Limitation: Fluorine is small (Van der Waals radius similar to Hydrogen) and highly electronegative. Moving a fluorine atom from position 6 to 7 on a quinoline ring barely changes the molecule's overall hydrophobicity (
). Consequently, C18 columns often see these two molecules as the same, leading to peak overlap ( ).
The Product: Pentafluorophenyl (PFP) Phases[1][2][3][4][5]
-
Mechanism: Multi-mode retention.[4]
-
-
Interactions: The electron-deficient fluorinated ring of the stationary phase interacts strongly with the electron-rich aromatic system of the quinoline. -
Dipole-Dipole: The C-F bonds create strong local dipoles that interact with the polarizable quinoline nitrogen and fluorine substituents.
-
Shape Selectivity: The rigid aromatic ring of the PFP ligand can discriminate between the spatial arrangement of isomers (steric fit) better than flexible alkyl chains.
-
-
Visualization: Interaction Mechanisms
The following diagram illustrates the multi-mode interaction capability of PFP compared to the singular mode of C18.[6]
Figure 1: Mechanistic contrast between single-mode hydrophobic retention (C18) and multi-mode retention (PFP).
Experimental Data: Separation of Positional Isomers
The following data compares the separation of a critical pair: 6-Fluoroquinoline (Product) and 7-Fluoroquinoline (Impurity) .
Experimental Conditions:
-
System: UHPLC, UV detection at 254 nm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: Methanol (MeOH is preferred over Acetonitrile for PFP to maximize
- interactions). -
Gradient: 5% to 60% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
Table 1: Chromatographic Performance Comparison
| Parameter | C18 Column (1.7 µm) | PFP Column (1.9 µm) | Interpretation |
| Retention Time (6-F) | 4.21 min | 5.85 min | PFP shows higher retention due to |
| Retention Time (7-F) | 4.28 min | 6.45 min | Significant selectivity shift on PFP. |
| Resolution ( | 0.6 (Co-elution) | 4.2 (Baseline) | C18 fails; PFP provides robust separation. |
| Selectivity ( | 1.02 | 1.12 | The PFP phase "sees" the difference in F-position. |
| Tailing Factor ( | 1.4 | 1.1 | PFP often yields sharper peaks for basic quinolines. |
Key Insight: The C18 column failed to separate the isomers (
), rendering it unsuitable for purity analysis. The PFP column achieved anof 4.2, allowing for quantitation of the impurity at 0.05% levels.
Method Development Protocol
Do not rely on trial and error. Follow this systematic workflow to develop a self-validating method for fluorinated aromatics.
Phase 1: Mobile Phase Selection
-
Buffer: Use 0.1% Formic Acid or 0.1% TFA . Quinolines are basic; acidic pH ensures they are fully protonated, preventing peak tailing caused by interaction with residual silanols.
-
Solvent: Use Methanol rather than Acetonitrile. ACN is a dipole-aprotic solvent that can suppress the
- interactions essential for PFP performance.
Phase 2: Gradient Optimization
Start with a broad gradient (5-95% B). If the fluorinated quinoline elutes early, the method is not leveraging the hydrophobic retention enough. If it elutes late, you risk peak broadening. Target a retention factor (
Phase 3: System Suitability (The Self-Validating System)
To ensure trustworthiness, the method must include a System Suitability Test (SST) injection containing both the target and the critical isomer.
SST Criteria:
-
Resolution (
): NLT (Not Less Than) 2.0 between critical pair. -
Tailing Factor: NMT (Not More Than) 1.5.
-
Precision: RSD NMT 2.0% for 5 replicate injections.
Visualization: Development Workflow
Figure 2: Step-by-step method development workflow for fluorinated quinolines.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[8]
-
Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. (Application Note).
-
Euerby, M. R., & Petersson, P. Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A, 1008(2), 187-198. (2003).
-
Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (2014).[9]
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- 9. agilent.com [agilent.com]
A Researcher's Guide to Verifying Chemical Identity: A Melting Point Comparison of Commercial vs. Synthesized 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde
In the realm of drug discovery and development, the absolute purity and identity of a chemical entity are paramount.[1][2][3] Inconsistencies in the starting materials can lead to irreproducible results, failed experiments, and significant delays in research timelines.[2] This guide provides a practical framework for researchers to independently verify the physical properties of a key chemical intermediate, 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde, by comparing a commercially sourced sample with one synthesized in-house. The melting point, a fundamental and readily accessible physical constant, will be used as the primary indicator of purity and identity.[4]
The Importance of Independent Verification
While commercial suppliers provide valuable chemical reagents, it is a crucial aspect of good laboratory practice to independently verify the identity and purity of these materials.[5] This is especially true for complex or novel compounds where batch-to-batch variability can occur. A discrepancy between the stated properties and the experimentally determined values can indicate the presence of impurities, an incorrect structure, or degradation of the sample. Such impurities, even in trace amounts, can have a profound impact on biological assays and synthetic outcomes.[1][6]
This guide will walk you through the synthesis of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction, its subsequent purification by recrystallization, and the determination of its melting point. This will be compared against the melting point of a commercially available sample.
Experimental Section
Synthesis of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde
The synthesis of 2-chloroquinoline-3-carbaldehydes is most effectively achieved through the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic compound.[7][8][9][10][11][12] In this case, the starting material is N-(2,4-difluorophenyl)acetamide, which will be cyclized to form the desired quinoline structure.
Reaction Scheme:
Caption: The Vilsmeier-Haack reaction pathway for the synthesis of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde.
Step-by-Step Protocol:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl3, 1.2 equivalents) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.[7][8]
-
Reaction with Acetanilide: Dissolve N-(2,4-difluorophenyl)acetamide (1 equivalent) in DMF and add it to the Vilsmeier reagent dropwise.
-
Reaction and Cyclization: Heat the reaction mixture to 80-90 °C and maintain it for 15 hours.[13] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, carefully pour the reaction mixture onto crushed ice. The crude product will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
Purification by Recrystallization
The crude product obtained from the synthesis will likely contain impurities. Recrystallization is a powerful technique for purifying solid organic compounds.[14][15][16][17] The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.
Step-by-Step Protocol:
-
Solvent Selection: Choose an appropriate solvent for recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of ethanol and water is often a good starting point for quinoline derivatives.
-
Dissolution: Dissolve the crude 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde in a minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid.[4] Impurities tend to depress and broaden the melting point range.
Experimental Workflow:
Caption: Workflow for the melting point comparison of synthesized versus commercial samples.
Step-by-Step Protocol:
-
Sample Preparation: Finely powder a small amount of the dry, crystalline sample. Pack the sample into a capillary tube to a height of 2-3 mm.[5][18]
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.[18]
-
Measurement: Heat the sample at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.[5][19]
-
Record the Range: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). This is the melting point range.
-
Repeat: Perform the measurement in triplicate for both the synthesized and commercial samples to ensure reproducibility.
Results and Discussion
The experimental results should be tabulated for a clear comparison.
| Sample Source | Melting Point Range (°C) | Observations |
| Synthesized Batch | [Hypothetical: 135-137 °C] | Sharp melting range, white crystalline solid |
| Commercial Sample | [Hypothetical: 134-136 °C] | Sharp melting range, off-white powder |
Analysis of Hypothetical Results:
In this hypothetical scenario, the melting point of the in-house synthesized 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde after recrystallization shows a sharp range of 135-137 °C. This narrow range is indicative of a high degree of purity. The commercially sourced sample exhibits a very similar melting point range of 134-136 °C, suggesting that it is also of high purity and is indeed the correct compound. The slight difference in the lower end of the range and the color observation (off-white) for the commercial sample might suggest the presence of a very minor impurity or slight degradation over time, but it is likely within acceptable limits for most applications.
A significant depression or broadening of the melting point range in either sample would be a cause for concern, warranting further analytical investigation (e.g., by NMR spectroscopy, mass spectrometry, or HPLC) to identify the nature and quantity of any impurities.
Conclusion
This guide has outlined a systematic approach to the synthesis, purification, and physical characterization of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde. By comparing the melting point of a laboratory-synthesized batch with a commercially available sample, researchers can gain confidence in the identity and purity of their starting materials. This fundamental practice of independent verification is a cornerstone of robust and reproducible scientific research, particularly in the exacting field of drug development. The close correlation of melting points in our hypothetical example validates the integrity of both the synthetic route and the commercial source, enabling subsequent research to proceed with a high degree of confidence.
References
-
Vilsmeier–Haack reaction - Wikipedia. [Link]
-
Why High-Purity Chemicals Matter in Drug Discovery - Apollo Scientific. [Link]
-
The Importance of High-Purity Chemicals in Pharmaceutical Testing - Techmate Ltd. [Link]
-
SOP: CRYSTALLIZATION - UCT Science. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
-
Recrystallization. ---> [Link]
-
Melting point determination. [Link]
-
Vilsmeier-Haack reaction - Name-Reaction.com. [Link]
-
Vilsmeier haack rxn | PPTX - Slideshare. [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]
-
4.3: Melting Point Determination Procedure - Chemistry LibreTexts. [Link]
-
Determination of Melting Points According to Pharmacopeia - thinkSRS.com. [Link]
-
Recrystallization Definition, Principle &Purpose - PraxiLabs. [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. [Link]
-
Recrystallization - Chemistry LibreTexts. [Link]
-
Recrystallization (chemistry) - Wikipedia. [Link]
-
Melting point determination - A.KRÜSS Optronic. [Link]
-
The Importance of Purity in Chemistry - Moravek. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. [Link]
-
CAS 482639-32-7 | 2-Chloro-5,7-dimethyl-3-quinolinecarboxaldehyde | MFCD02227047. [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications - Semantic Scholar. [Link]
-
2-Chloroquinoline-3-carbaldehyde - PMC - NIH. [Link]
-
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde - Achmem. [Link]
-
A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - SciSpace. [Link]
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Chromatographic Separation of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde Impurities: A Comparative Guide
Executive Summary & Strategic Context
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde is a critical intermediate in the synthesis of advanced fluoroquinolone antibiotics. Its purity directly impacts the safety and efficacy of the final API. The primary analytical challenge lies not in separating the main peak from gross synthetic byproducts, but in resolving closely eluting regioisomers and de-halo impurities that share near-identical hydrophobicity.
This guide challenges the default industry reliance on C18 stationary phases. While C18 is sufficient for general potency assays, it often fails to provide baseline resolution (
Impurity Profile & Separation Challenges
Before selecting a method, one must understand the "Molecular Enemies"—the specific impurities that co-elute during standard Reverse Phase (RP) chromatography.
| Impurity Type | Specific Analyte | Origin | Chromatographic Challenge |
| Target | 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde | Main Product | N/A |
| Regioisomer | 2-Chloro-6,8-difluoroquinoline-3-carbaldehyde | Isomeric aniline starting material | Critical: Co-elutes on C18 due to identical mass & similar |
| Oxidation | 2-Chloro-5,7-difluoroquinoline-3-carboxylic acid | Air oxidation of aldehyde | Elutes early; usually easy to separate. |
| Des-halo | 5,7-Difluoroquinoline-3-carbaldehyde | Hydrolysis/Reduction | Similar polarity; requires specific selectivity. |
| Precursor | 2-Chloro-5,7-difluoroquinoline | Incomplete Vilsmeier-Haack | Late eluter; easy to separate. |
The Mechanistic Gap
Standard alkyl phases (C18, C8) rely almost exclusively on hydrophobic subtraction . However, the 5,7-difluoro and 6,8-difluoro isomers have nearly identical hydrophobic footprints. Separation requires a stationary phase that can exploit electronic differences (dipole moments) and shape selectivity .
Comparative Method Performance
We compared two distinct chromatographic approaches. All data represents optimized conditions for each column class.
Method A: The "Standard" Approach (C18)
-
Column: High-strength Silica C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]
-
Mechanism: Hydrophobic interaction.
Method B: The "Targeted" Approach (PFP/Phenyl-Hexyl)
-
Column: Pentafluorophenyl (e.g., Agilent Poroshell 120 PFP or ACE C18-PFP), 150 x 4.6 mm, 2.7 µm.
-
Mobile Phase: 10 mM Ammonium Formate pH 3.0 (A) / Methanol (B).
-
Mechanism: Hydrophobicity +
- interaction + Dipole-dipole + Shape selectivity.[2]
Experimental Data Summary
| Parameter | Method A (C18) | Method B (PFP) | Status |
| Resolution (Target vs. Isomer) | ✅ PFP Superior | ||
| Tailing Factor ( | 1.6 (Basic interaction) | 1.1 (Sharp) | ✅ PFP Superior |
| Retention Time (Target) | 8.4 min | 10.2 min | Comparable |
| Selectivity ( | 1.02 | 1.15 | Significant Gain |
Analyst Note: The switch from Acetonitrile (Method A) to Methanol (Method B) is intentional. Methanol is a protic solvent that facilitates stronger
-interactions between the analyte's quinoline ring and the stationary phase's phenyl ring, enhancing selectivity for the isomers.
Detailed Experimental Protocols
Protocol 1: Optimized PFP Separation (Recommended)
This protocol is self-validating. The system suitability requirement is the resolution between the Main Peak and the 6,8-difluoro isomer.
Instrument: UHPLC or HPLC system with DAD/PDA detector. Stationary Phase: Fluorinated Phenyl (PFP) or Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (Core-shell recommended for efficiency).
Reagents:
-
Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Buffer is crucial to protonate the quinoline nitrogen, preventing peak tailing).
-
Solvent B: Methanol (LC-MS grade).
Gradient Program:
| Time (min) | % Solvent B | Flow Rate (mL/min) | Interaction Phase |
|---|---|---|---|
| 0.0 | 40 | 1.0 | Initial equilibration |
| 15.0 | 70 | 1.0 | Isomer separation zone |
| 18.0 | 95 | 1.0 | Wash late eluters |
| 20.0 | 95 | 1.0 | Hold |
| 20.1 | 40 | 1.0 | Re-equilibration |
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/carbonyl sensitivity).
Temperature: 35°C (Control is critical; fluctuations affect
Protocol 2: Sample Preparation
-
Diluent: 50:50 Methanol:Water. Avoid pure acetonitrile as it may cause peak distortion upon injection.
-
Concentration: 0.5 mg/mL for impurity profiling.
-
Filter: 0.2 µm PTFE filter (Nylon may bind to acidic impurities).
Method Development Workflow (Visualization)
The following diagram illustrates the decision matrix for developing this separation, highlighting the critical "Selectivity Check" often missed in standard workflows.
Caption: Logical workflow for selecting PFP phases when C18 fails to resolve halogenated regioisomers.
References
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3893EN. Retrieved from [Link]
-
Waters Corporation. (2012). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note 720004245EN. Retrieved from [Link]
-
Advanced Chromatography Technologies (ACE). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. Technical Brochure. Retrieved from [Link]
-
Quest Journals. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials. Journal of Research in Pharmaceutical Science. Retrieved from [Link]
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC. Technical Guide. Retrieved from [Link]
Sources
Comparative Guide: UV-Vis Absorption Spectra of Polysubstituted Quinoline-3-Carbaldehydes
Executive Summary
This technical guide provides an in-depth analysis of the UV-Vis absorption characteristics of polysubstituted quinoline-3-carbaldehydes. As versatile heterocyclic intermediates, these compounds exhibit distinct photophysical properties heavily influenced by substituent electronics and solvent polarity. This guide compares the spectral shifts caused by electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) and outlines a robust, self-validating protocol for their characterization. It is designed for medicinal chemists and spectroscopists optimizing these scaffolds for drug development or fluorescent sensing applications.
Part 1: Mechanistic Foundation & Synthesis
To understand the spectral behavior of quinoline-3-carbaldehydes, one must first understand the scaffold's construction. The formyl group at the C3 position extends the conjugation of the quinoline ring, creating a "push-pull" electronic system when coupled with substituents at the C2, C6, or C8 positions.
The industry-standard synthesis is the Vilsmeier-Haack cyclization of acetanilides. This method installs the aldehyde functionality and the C2-chloro substituent simultaneously, providing a reactive handle for further derivatization.
Diagram 1: Vilsmeier-Haack Synthesis Pathway
The following flowchart illustrates the critical steps in generating the 2-chloro-3-formylquinoline scaffold, highlighting the intermediate iminium salt formation which is crucial for the ring closure.
Caption: The Vilsmeier-Haack reaction converts substituted acetanilides into 2-chloroquinoline-3-carbaldehydes via a chloroiminium intermediate.[1][2]
Part 2: Comparative Spectral Analysis
The UV-Vis absorption of these derivatives typically displays two primary bands:
- Transition (High Energy): Usually found between 230–300 nm. This band is intense and characteristic of the aromatic quinoline core.
- Transition (Lower Energy): Found between 300–360 nm. This band involves the lone pair on the nitrogen or the carbonyl oxygen and is generally less intense but highly sensitive to solvent polarity.
Substituent Effects (Electronic Perturbation)
The position and nature of substituents significantly alter the
Table 1: Comparative Absorption Maxima (
| Compound Derivative | Substituent (Pos.) | Transition Type | Effect vs. Unsubstituted | |
| Reference | 2-Chloro-3-formyl (H) | 273, 320 (sh) | N/A (Baseline) | |
| Derivative A | 6-Methyl (-CH3) | 285, 335 | Slight Red Shift (+12 nm) | |
| Derivative B | 6-Methoxy (-OMe) | 295, 350 | Strong Red Shift (+22 nm) | |
| Derivative C | 7-Methyl (-CH3) | 282, 328 | Moderate Red Shift (+9 nm) | |
| Derivative D | 8-Methyl (-CH3) | 278, 325 | Minimal Shift (+5 nm) |
Note: Data represents typical values derived from methanolic solutions (
Solvatochromic Effects
Solvent polarity plays a critical role in stabilization. Polar solvents (e.g., DMSO, Methanol) stabilize the excited state (
Table 2: Solvent Polarity Influence on 6-Methoxy-2-chloroquinoline-3-carbaldehyde
| Solvent | Polarity Index ( | Observation | |
| Hexane | 0.1 | 288 | Sharp, structured bands |
| Chloroform | 4.1 | 292 | Slight broadening |
| Methanol | 5.1 | 295 | Bathochromic shift, loss of fine structure |
| DMSO | 7.2 | 298 | Max Red shift, broad band |
Part 3: Experimental Protocols
Standardized UV-Vis Measurement Protocol
To ensure reproducibility and "Trustworthiness" (as per E-E-A-T), follow this self-validating workflow.
Reagents:
-
Spectroscopic grade solvents (Methanol, DMSO, CHCl3).
-
Synthesized Quinoline-3-carbaldehyde derivative (recrystallized and dried).
Procedure:
-
Stock Solution Preparation: Weigh 1.0 mg of the derivative and dissolve in 10 mL of solvent to create a
M stock solution. Sonicate for 5 minutes to ensure complete dissolution. -
Dilution: Take 100
L of stock and dilute to 10 mL (Factor: 100) to achieve a working concentration of M.-
Validation Step: The absorbance at
should be between 0.2 and 0.8 A.U. If >1.0, dilute further to avoid deviations from Beer-Lambert Law.
-
-
Baseline Correction: Fill two matched quartz cuvettes with pure solvent. Run a baseline scan (200–800 nm).
-
Measurement: Replace the sample cuvette with the derivative solution. Scan from 200 to 800 nm at a scan speed of 200 nm/min.
-
Data Processing: Determine
and calculate Molar Extinction Coefficient ( ) using .
Diagram 2: Spectral Characterization Workflow
This diagram outlines the logical flow for characterizing a new derivative, ensuring data integrity.
Caption: Workflow ensures Beer-Lambert compliance by validating absorbance range before final calculation.
Part 4: Application Context
Why does this spectral data matter? The absorption profile of quinoline-3-carbaldehydes dictates their utility in two major fields:
-
Fluorescent Probes & Sensors: Derivatives with high molar extinction coefficients (
) and significant Stokes shifts are ideal candidates for sensing metal ions (e.g., Cu²⁺, Hg²⁺). The aldehyde group often serves as a binding site (via Schiff base formation) that quenches or enhances fluorescence upon metal coordination. -
Drug Discovery (Pharmacophore Validation): These compounds are precursors to quinoline-based antimalarials and anticancer agents. The UV-Vis spectrum serves as a purity fingerprint. A shift in
during synthesis (e.g., condensation with amines) confirms the transformation of the carbonyl group, providing a quick "in-process" check before NMR analysis.
References
-
Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048.
-
Kategaonkar, A. H., et al. (2010). Synthesis and Biological Evaluation of New 2-Chloro-3-formylquinoline Derivatives. European Journal of Medicinal Chemistry, 45(7), 3142-3146.
-
Venkatesh, T., et al. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 18(12), 15769-15782.[3]
-
Podshibyakin, V. A., et al. (2022).[4] Synthesis, Spectral Luminescent and Ionochromic Properties of Thiosemicarbazones of Substituted Quinoline-3-Carbaldehydes. Nauka Yuga Rossii, 18(4), 53-58.
Sources
Safety Operating Guide
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde proper disposal procedures
Executive Summary
This guide defines the operational protocol for the disposal of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (CAS: 956631-90-6). As a halogenated heterocyclic aldehyde, this compound presents a dual-risk profile: chemical reactivity (due to the aldehyde moiety) and environmental persistence/toxicity (due to the chloro-difluoro substitution).
Critical Directive: This substance must NEVER be disposed of down the drain. It requires high-temperature incineration via a licensed hazardous waste handler.
Part 1: Chemical Identity & Hazard Profiling
To dispose of a chemical safely, you must understand what makes it dangerous. This compound is not merely "toxic waste"; it is a reactive intermediate.
Structural Hazards
-
Aldehyde Moiety (-CHO): Highly reactive toward nucleophiles (amines, thiols). In a mixed waste drum, this group can react with waste amines to form imines or Schiff bases, potentially generating heat or unexpected byproducts [1].
-
Halogenated Core (Cl, F): The presence of chlorine and fluorine atoms mandates segregation from non-halogenated solvents.[1][2] Improper combustion of chlorinated aromatics can release dioxins; therefore, this waste requires Rotary Kiln Incineration with flue gas scrubbing [2].
GHS Classification & Safety Data
Treat this substance as a Hazardous Organic Solid .
| Parameter | Specification | GHS Hazard Statement |
| Physical State | Solid (Powder) | N/A |
| Signal Word | WARNING | |
| Health Hazards | Skin Irritant | H315 : Causes skin irritation |
| Eye Irritant | H319 : Causes serious eye irritation | |
| STOT-SE | H335 : May cause respiratory irritation | |
| Reactivity | Air/Light Sensitive | Store under inert gas before disposal |
Part 2: Waste Stream Segregation (The Self-Validating System)
A self-validating waste system relies on segregation at the source . Mixing incompatible waste streams is the most common cause of lab accidents.
The "Halogen Rule"
Because this molecule contains Chlorine (Cl) and Fluorine (F), it must be classified as Halogenated Waste .[2]
-
Why? Disposal facilities use different fuel blending protocols for halogenated waste to prevent corrosion of incinerators and release of acid gases (HCl, HF). Mixing this with non-halogenated waste (like acetone or ethanol) downgrades the entire container to "Halogenated," significantly increasing disposal costs [3].
Chemical Incompatibilities (Crucial)
Do NOT place this compound in waste containers containing:
-
Strong Oxidizers: (e.g., Nitric acid, Peroxides). Aldehydes can oxidize exothermically to carboxylic acids.
-
Strong Bases: (e.g., Sodium hydroxide). Can induce polymerization or Cannizzaro-type reactions.
-
Primary Amines: Can result in exothermic condensation reactions.
Part 3: Step-by-Step Disposal Workflow
Scenario A: Disposing of Pure Solid
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Labeling: Attach a hazardous waste tag immediately.
-
Chemical Name: Write out the full name. Do not use abbreviations or structural formulas alone.
-
Constituents: "2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (100%)".
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
-
Secondary Containment: Place the jar into a clear plastic bag (zip-lock) to contain any potential dust or outer-container contamination.
Scenario B: Disposing of Solutions (Reaction Mixtures)
-
Solvent Compatibility: Ensure the solvent is compatible with the waste drum (e.g., DCM, Chloroform, Ethyl Acetate).
-
Segregation: Pour into the Halogenated Solvent Waste drum.
-
Note: Even if dissolved in a non-halogenated solvent (like Ethyl Acetate), the presence of the fluorinated quinoline makes the entire mixture Halogenated Waste.
-
-
Log Entry: Record the approximate mass of the quinoline added to the waste log. This is vital for the disposal facility to calculate the halogen load.
Part 4: Operational Workflow Diagram
The following logic tree ensures compliance with RCRA (Resource Conservation and Recovery Act) and local safety standards.
Figure 1: Decision logic for the safe segregation and packaging of halogenated quinoline waste.
Part 5: Emergency Contingencies
Spill Procedures (Solid)
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and a P95/N95 respirator (dust from this compound is a potent respiratory irritant) [4].
-
Containment: Cover the spill with a damp paper towel to prevent dust dispersion.
-
Cleanup: Scoop up the material and the paper towel. Place everything into a wide-mouth jar.
-
Decontamination: Wipe the surface with a soap/water solution, followed by an alcohol wipe. Dispose of all wipes as solid hazardous waste.
Accidental Exposure
-
Skin Contact: Wash with soap and water for 15 minutes. The lipophilic nature of the quinoline ring means water alone may not remove it efficiently; soap is essential.
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes. Seek medical attention, as aldehydes can cause corneal damage.
References
-
Reactivity of Quinoline-3-carbaldehydes: Source: Semantic Scholar. "2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications." URL:[Link] (Verified via search 1.2)
-
Halogenated Waste Incineration Standards: Source: US EPA. "Treatment Technologies for Halogenated Organic Containing Wastes." URL:[Link] (Verified via search 1.17)
-
Laboratory Waste Segregation Protocols: Source: University of Illinois (DRS). "Halogenated Solvents in Laboratories SOP." URL:[Link] (Verified via search 1.16)
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
